Lamotrigine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7Cl2N5 |
|---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
6-(2,3-dichloro-4,5,6-trideuteriophenyl)-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D |
InChI Key |
PYZRQGJRPPTADH-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2=C(N=C(N=N2)N)N)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
Origin of Product |
United States |
Foundational & Exploratory
What is Lamotrigine-d3 and its primary use in research?
An in-depth overview of Lamotrigine-d3, its properties, and its critical role as an internal standard in the quantitative analysis of Lamotrigine for research and drug development.
Introduction to this compound
This compound is a deuterated analog of Lamotrigine, an established antiepileptic and mood-stabilizing medication.[1][2][3] In the realm of scientific research, particularly in pharmacokinetics and bioanalytical chemistry, this compound serves a crucial function as an internal standard.[4] Its structural similarity to Lamotrigine, combined with its distinct mass, makes it an ideal tool for accurate quantification of the parent drug in complex biological matrices such as plasma and serum.[4][5]
The core principle behind its use lies in isotope dilution mass spectrometry. By introducing a known quantity of this compound into a sample, researchers can correct for variations in sample preparation and instrument response, thereby achieving highly accurate and precise measurements of Lamotrigine concentrations.[5]
Physicochemical Properties
This compound shares the same core chemical structure as Lamotrigine, with the key difference being the substitution of three hydrogen atoms with deuterium atoms on the phenyl ring. This isotopic labeling minimally affects its chemical properties but provides a distinct mass signature detectable by mass spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₄D₃Cl₂N₅ | [4] |
| Molecular Weight | 259.11 g/mol | [6] |
| Monoisotopic Mass | 258.0266809 Da | [6] |
| IUPAC Name | 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-1,2,4-triazine-3,5-diamine | [6] |
| CAS Number | 1132746-94-1 | [1][4] |
| Appearance | Off-White to Pale Yellow Solid | [] |
Note: There are also variants available with both Carbon-13 and deuterium labeling, such as Lamotrigine-¹³C₃,d₃.[][8]
Primary Use in Research: An Internal Standard
The predominant application of this compound in a research setting is as an internal standard for the quantification of Lamotrigine in biological samples.[1][4] This is particularly vital in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies where precise measurement of drug concentration is paramount.[5] Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) heavily rely on stable isotope-labeled internal standards like this compound.[4]
The Rationale for Using an Internal Standard
The use of an internal standard is a cornerstone of robust quantitative bioanalysis. It helps to mitigate potential errors that can arise during various stages of the analytical workflow, including:
-
Sample Extraction: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Instrumental Analysis: Variations in injection volume and fluctuations in the mass spectrometer's ionization efficiency.
Because this compound is chemically almost identical to Lamotrigine, it behaves similarly during these processes. By comparing the analyte's signal to the internal standard's signal, a precise quantification can be achieved.
Experimental Protocol: Quantification of Lamotrigine in Human Plasma using LC-MS/MS
The following is a representative experimental protocol for the determination of Lamotrigine in human plasma, utilizing this compound as an internal standard. This protocol is based on established methodologies in the scientific literature.[5]
Materials and Reagents
-
Lamotrigine reference standard
-
This compound (or Lamotrigine-¹³C₃, d₃) internal standard (ISTD)
-
Human plasma (with anticoagulant)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ammonium formate
-
Formic acid
-
Water (HPLC or LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
Sample Preparation
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Lamotrigine and this compound in a suitable solvent (e.g., 50:50 methanol-water).[5]
-
From the stock solutions, prepare working solutions for calibration standards and quality control (QC) samples by serial dilution.
-
Prepare a working solution of the internal standard (e.g., 500 ng/mL).[5]
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the Lamotrigine working solutions to create a series of calibration standards covering the desired concentration range (e.g., 5.02–1226.47 ng/mL).[5]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Solid-Phase Extraction (SPE):
-
To a specific volume of plasma sample (e.g., 100 µL), add the internal standard working solution.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard from the cartridge with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
The following table summarizes typical parameters for the analysis of Lamotrigine and this compound.
Table 2: LC-MS/MS Parameters
| Parameter | Condition | Source |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | [5][9] |
| Column | Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.) or similar reverse-phase column | [5] |
| Mobile Phase | Acetonitrile: 5 mM ammonium formate solution (90:10, v/v) | [5] |
| Flow Rate | 0.500 mL/min | [5] |
| Mass Spectrometer | Triple quadrupole mass spectrometer | [5][9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | [5] |
| Source Temperature | 450 °C | [5] |
| Ion Spray Voltage | 2000 V | [5] |
| Precursor Ion (m/z) | Lamotrigine: 256.1, Lamotrigine-¹³C₃, d₃: 262.1 | [5] |
| Product Ion (m/z) | Lamotrigine: 211.3, Lamotrigine-¹³C₃, d₃: 217.2 | [5] |
Data Analysis and Interpretation
The quantification of Lamotrigine is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting these peak area ratios against the known concentrations of the calibration standards. The concentration of Lamotrigine in the unknown samples is then determined by interpolating their peak area ratios from this calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the use of this compound for quantitative analysis.
Caption: Workflow for the quantitative analysis of Lamotrigine using this compound.
Caption: Mass fragmentation of Lamotrigine and its internal standard.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of Lamotrigine. Its use as an internal standard in LC-MS/MS and other mass spectrometry-based methods ensures the accuracy, precision, and reliability of analytical data. The detailed experimental protocols and understanding of its physicochemical properties enable its effective application in a wide range of research contexts, from preclinical pharmacokinetic studies to clinical therapeutic drug monitoring.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lamotrigine - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H7Cl2N5 | CID 25207710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lamotrigine-13C3,d3 | C9H7Cl2N5 | CID 71434238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis and Isotopic Labeling of Lamotrigine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Lamotrigine-d3. It is intended for an audience with a professional background in chemical and pharmaceutical sciences. This document outlines a feasible synthetic pathway, detailed experimental protocols, and relevant analytical data.
Introduction
Lamotrigine, 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder.[1] Isotopic labeling of pharmaceuticals, such as with deuterium (d), is a critical tool in drug development. Deuterated compounds, like this compound, are primarily utilized as internal standards in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[2] This guide details a synthetic route to this compound, focusing on the introduction of deuterium atoms onto the dichlorophenyl ring.
Synthetic Pathway Overview
The synthesis of this compound can be conceptually divided into two main stages:
-
Deuteration of the aromatic precursor: Introduction of three deuterium atoms onto the 2,3-dichlorobenzoic acid backbone via a catalyzed hydrogen-deuterium (H/D) exchange reaction.
-
Synthesis of the triazine ring: Conversion of the deuterated precursor into this compound through a series of well-established reactions.
The overall proposed synthetic workflow is depicted below.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of Lamotrigine and general methods for deuterium labeling.
Synthesis of 2,3-Dichlorobenzoic Acid-d3
This procedure is adapted from a general method for the deuteration of chlorobenzoic acids.[3]
-
Reaction Setup: In a sealed reaction vessel, combine 2,3-dichlorobenzoic acid (1 equivalent), potassium tetrachloroplatinate(II) (K2PtCl4, catalytic amount), and a solvent mixture of deuterated acetic acid (CH3COOD) and deuterium oxide (D2O).
-
Reaction Conditions: Heat the mixture at 130°C for a sufficient time to achieve high levels of deuterium incorporation. The reaction progress can be monitored by 1H NMR by observing the disappearance of the aromatic proton signals.
-
Work-up and Purification: After cooling, the reaction mixture is acidified with DCl in D2O. The precipitated product is filtered, washed with D2O, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield 2,3-dichlorobenzoic acid-d3.
Synthesis of 2,3-Dichlorobenzoyl Chloride-d3
This protocol follows a standard procedure for converting a carboxylic acid to an acid chloride.[4][5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 2,3-dichlorobenzoic acid-d3 (1 equivalent) and thionyl chloride (SOCl2, approximately 2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-3 hours. The reaction is complete when gas evolution (SO2 and HCl) ceases.
-
Purification: The excess thionyl chloride is removed by distillation. The resulting 2,3-dichlorobenzoyl chloride-d3 can be purified by vacuum distillation.
Synthesis of 2,3-Dichlorobenzoyl Cyanide-d3
This step involves a cyanation reaction of the acid chloride.[4][5]
-
Reaction Setup: In a dry reaction flask under an inert atmosphere, combine 2,3-dichlorobenzoyl chloride-d3 (1 equivalent) and cuprous cyanide (CuCN, approximately 1.2 equivalents).
-
Reaction Conditions: Heat the mixture to 160-165°C and stir for 6-7 hours.
-
Work-up and Purification: Cool the reaction mixture and add an appropriate solvent like toluene. The inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure, and the crude product can be purified by crystallization from a solvent such as petroleum ether to yield 2,3-dichlorobenzoyl cyanide-d3.
Synthesis of this compound
This final stage involves the condensation and cyclization to form the triazine ring.[2][6]
-
Condensation: React 2,3-dichlorobenzoyl cyanide-d3 (1 equivalent) with an aminoguanidine salt (e.g., aminoguanidine bicarbonate, ~1.5 equivalents) in the presence of a mineral acid (e.g., sulfuric acid) in a suitable solvent (e.g., dimethyl sulfoxide). This reaction forms the Schiff base intermediate, [2-(2,3-dichlorophenyl-d3)-2-(guanidinylamino)acetonitrile].
-
Cyclization: The Schiff base intermediate is then cyclized to form this compound. This is typically achieved by heating the intermediate in a suitable solvent, such as n-propanol.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield the final product with high purity.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound. Please note that yields for the deuterated intermediates are estimated based on analogous non-deuterated reactions.
Table 1: Physicochemical Properties of Lamotrigine and this compound
| Property | Lamotrigine | This compound |
| Molecular Formula | C9H7Cl2N5 | C9H4D3Cl2N5 |
| Molecular Weight | 256.09 g/mol | 259.11 g/mol |
| CAS Number | 84057-84-1 | 1132746-94-1 |
Table 2: Estimated Reaction Yields and Purity
| Reaction Step | Product | Estimated Yield (%) | Purity (%) | | --- | --- | --- | | Deuteration | 2,3-Dichlorobenzoic Acid-d3 | >90 | >98 (Isotopic) | | Chlorination | 2,3-Dichlorobenzoyl Chloride-d3 | ~90 | >99 (GC) | | Cyanation | 2,3-Dichlorobenzoyl Cyanide-d3 | ~94 | >97 | | Final Synthesis | this compound | ~85 | >99 (HPLC) |
Table 3: Expected Mass Spectrometry Data
| Compound | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| Lamotrigine | ESI+ | 256.0 | 211.0, 186.0, 143.0 |
| This compound | ESI+ | 259.1 | 214.0, 189.0, 146.0 |
Table 4: Expected 1H NMR Data (in DMSO-d6)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Lamotrigine | 7.66 | d | 1H | Ar-H |
| 7.42 | t | 1H | Ar-H | |
| 7.32 | d | 1H | Ar-H | |
| 6.64 | br s | 2H | -NH2 | |
| 6.40 | br s | 2H | -NH2 | |
| This compound | 6.64 | br s | 2H | -NH2 |
| 6.40 | br s | 2H | -NH2 |
Logical Relationships and Workflows
The logical progression of the synthesis is from the starting material to the final product, with each step building upon the previous one. The deuteration of the starting material is the key isotopic labeling step, and the subsequent reactions are standard organic transformations.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through the deuteration of a suitable aromatic precursor followed by established synthetic procedures for the construction of the triazine ring. This technical guide provides a framework for researchers and scientists to understand and potentially replicate the synthesis of this important isotopically labeled compound for use in drug development and clinical research. The provided protocols and data serve as a valuable resource for the preparation and characterization of this compound.
References
- 1. otsuka.co.jp [otsuka.co.jp]
- 2. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 3. akjournals.com [akjournals.com]
- 4. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 5. medjpps.com [medjpps.com]
- 6. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]
Methodological & Application
Application Note: Quantification of Lamotrigine in Human Plasma using Lamotrigine-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Lamotrigine is an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder.[1] Therapeutic drug monitoring of lamotrigine is crucial to ensure optimal dosage, minimize adverse effects, and manage potential drug interactions. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lamotrigine in human plasma, utilizing its deuterated analog, Lamotrigine-d3, as an internal standard (IS) to ensure accuracy and precision.
Mechanism of Action Lamotrigine's primary mechanism of action involves the inhibition of voltage-sensitive sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[1][2] It may also exert effects on calcium channels.[2]
Caption: Mechanism of action of Lamotrigine.
Experimental Protocol
This protocol provides a detailed methodology for the quantification of lamotrigine in human plasma using LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
Lamotrigine (purity >98.0%)
-
This compound (internal standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K3EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solutions Preparation
-
Stock Solutions: Prepare individual stock solutions of lamotrigine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the lamotrigine stock solution with a 50:50 methanol:water mixture to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with a suitable solvent to a final concentration (e.g., 500 ng/mL).[3]
Sample Preparation (Solid-Phase Extraction)
The following workflow outlines the solid-phase extraction (SPE) procedure for plasma samples.
Caption: Solid-Phase Extraction Workflow.
-
To 300 µL of human plasma, add 50 µL of the internal standard working solution.[3]
-
Vortex the sample for approximately 30 seconds.[3]
-
Add 400 µL of water and vortex for another 30 seconds.[3]
-
Condition an SPE cartridge with 0.5 mL of methanol followed by 0.5 mL of water.[3]
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water, followed by 1 mL of water.[3]
-
Elute the analyte and internal standard with 1 mL of methanol.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 400 µL of the mobile phase.[3]
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[3]
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value | Reference |
|---|---|---|
| HPLC Column | Chromolith® SpeedROD; RP-18e (50 x 4.6 mm) | [3] |
| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (90:10, v/v) | [3] |
| Flow Rate | 0.500 mL/min | [3] |
| Injection Volume | 10 µL | [3] |
| Column Temperature | 50°C | [4] |
| Run Time | ~3.5 minutes |[5] |
Table 2: Mass Spectrometric Conditions
| Parameter | Lamotrigine | This compound (IS) | Reference |
|---|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive | [3] |
| MS/MS Transition (m/z) | 256.0 → 211.0 | 259.1 → [Varies] | [4][6] |
| Declustering Potential (DP) | 48 V | 48 V | [3] |
| Entrance Potential (EP) | 10 V | 10 V | [3] |
| Collision Energy (CE) | 37 V | 37 V | [3] |
| Collision Cell Exit Potential (CXP) | 14 V | 14 V |[3] |
Method Validation Data
The following tables summarize the quantitative performance of the described LC-MS/MS method.
Table 3: Calibration Curve and Linearity
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 5.02 – 1226.47 ng/mL | [3] |
| Correlation Coefficient (r²) | ≥ 0.995 | [7] |
| LLOQ | 5.02 ng/mL |[3] |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
|---|---|---|---|---|---|
| LLOQ | 5.03 | < 3.0 | < 3.0 | ± 6.0 | [3] |
| Low QC | 12.52 | < 3.0 | < 3.0 | ± 6.0 | [3] |
| Medium QC | 391.28 | < 3.0 | < 3.0 | ± 6.0 | [3] |
| High QC | 978.20 | < 3.0 | < 3.0 | ± 6.0 |[3] |
Table 5: Recovery
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Reference |
|---|---|---|---|
| Lamotrigine | 12.52 | 73.2 | [3] |
| Lamotrigine | 391.28 | 78.0 | [3] |
| Lamotrigine | 978.20 | 80.2 | [3] |
| this compound (IS) | 500.00 | 65.1 |[3] |
Conclusion
The presented LC-MS/MS method utilizing this compound as an internal standard provides a reliable, selective, and sensitive approach for the quantification of lamotrigine in human plasma. The method has been validated with acceptable linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 3. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. A LC-MS3 strategy to determine lamotrigine by Q-Q-trap tandem mass spectrometry coupled with triple stage fragmentation to enhance sensitivity and selectivity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol: Preparation of Lamotrigine-d3 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lamotrigine-d3 is the deuterated form of Lamotrigine, an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder.[1][2] In research settings, this compound is primarily utilized as an internal standard for the quantification of Lamotrigine in biological samples by mass spectrometry.[3][4] Accurate preparation of a this compound stock solution is critical for achieving precise and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Solvents | Reference |
| Molecular Formula | C₉H₄Cl₂D₃N₅ | [5] | |
| Formula Weight | 259.1 g/mol | [5] | |
| Purity | ≥98% (Lamotrigine) | [3] | |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d3) | [3] | |
| Solubility | ~10 mg/mL | DMSO, DMF | [3][5] |
| ~2 mg/mL | Ethanol | [3][5] | |
| ~0.5 mg/mL | DMSO:PBS (pH 7.2) (1:1) | [4][5] | |
| Storage of Solid Form | -20°C | [3] | |
| Stability of Solid Form | ≥ 4 years at -20°C | [3][4] | |
| Storage of Stock Solution | -20°C for up to 1 month | [6][7] | |
| -80°C for up to 6 months | [6][7] |
Experimental Protocol: this compound Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Inert gas (e.g., Argon or Nitrogen)
-
Calibrated analytical balance
-
Appropriate glassware (e.g., volumetric flask)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cryogenic vials for aliquoting and storage
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a clean, dry weighing vessel on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For a 10 mg/mL solution, weighing out 10 mg is a common starting point.
-
Dissolution:
-
Transfer the weighed this compound to a volumetric flask.
-
Add a small amount of DMSO to the weighing vessel to rinse any remaining solid and transfer it to the volumetric flask.
-
Add DMSO to the volumetric flask to approximately 80% of the final desired volume.
-
Purge the headspace of the flask with an inert gas.[3]
-
Cap the flask and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
-
Final Volume Adjustment: Once the solid is fully dissolved, add DMSO to the final desired volume and mix thoroughly by inverting the flask several times.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in cryogenic vials. This minimizes freeze-thaw cycles which can degrade the compound.[6]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][7]
-
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway
The primary mechanism of action of Lamotrigine involves the inhibition of voltage-gated sodium channels, which in turn stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[1][][9]
Caption: Simplified Mechanism of Action of Lamotrigine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS 1132746-94-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
Chromatographic Separation of Lamotrigine and Lamotrigine-d3: An Application Note and Protocol
This document provides a detailed protocol for the chromatographic separation and quantification of Lamotrigine and its deuterated internal standard, Lamotrigine-d3. This method is particularly relevant for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Lamotrigine.
Introduction
Lamotrigine is an antiepileptic drug used in the treatment of epilepsy and bipolar disorder.[1][2] Accurate and reliable quantification of Lamotrigine in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Lamotrigine and this compound in human plasma.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the described analytical method.
Table 1: Chromatographic Conditions and Retention Times
| Parameter | Value |
| Chromatographic Column | Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.) |
| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (90:10, v/v) |
| Flow Rate | 0.500 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[3] |
| Autosampler Temperature | 5 °C[4] |
| Retention Time of Lamotrigine | ~1.50 min[1] |
| Retention Time of this compound | ~1.50 min[1] |
Table 2: Mass Spectrometry Parameters for Lamotrigine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Lamotrigine | 256.0 | 211.0 | 200 |
| This compound (IS) | 259.0 | 214.0 | 200 |
Table 3: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 5.02–1226.47 ng/mL[1] |
| Lower Limit of Quantitation (LLOQ) | 5.02 ng/mL[1] |
| Intra-day Precision (%CV) | ≤ 3.0%[1] |
| Inter-day Precision (%CV) | ≤ 3.0%[1] |
| Accuracy (% bias) | Within ±6.0%[1] |
| Mean Extraction Recovery (Lamotrigine) | 73.2% - 80.2%[1] |
| Mean Extraction Recovery (this compound) | 65.1%[1] |
Experimental Protocols
This section provides a detailed step-by-step methodology for the sample preparation, and LC-MS/MS analysis.
Materials and Reagents
-
Lamotrigine reference standard (99.0% purity)[1]
-
Lamotrigine-¹³C₃, d₃ (Internal Standard, 99.2% purity)[1]
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)[1]
-
Ammonium formate (analytical grade)[1]
-
Formic acid (analytical grade)
-
Water (deionized or Milli-Q)
-
Human plasma with K₃EDTA as anticoagulant[1]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source[1]
-
Chromatographic column: Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.)[1]
-
Solid-Phase Extraction (SPE) cartridges
-
Vortex mixer
-
Centrifuge
-
Pipettes and general laboratory glassware
Preparation of Solutions
-
Stock Solutions (1000 µg/mL):
-
Working Standard Solutions:
-
Prepare working solutions of Lamotrigine by serial dilution of the stock solution with a methanol-water (50:50, v/v) mixture to achieve concentrations ranging from 0.25 to 61.32 µg/mL.[1]
-
-
Internal Standard Working Solution (500 ng/mL):
-
Prepare the working solution of this compound by diluting the stock solution with methanol-water (50:50, v/v) to a final concentration of 500 ng/mL.[1]
-
-
Mobile Phase (Acetonitrile: 5 mM Ammonium Formate, 90:10, v/v):
-
Dissolve the appropriate amount of ammonium formate in water to make a 5 mM solution.
-
Mix 900 mL of acetonitrile with 100 mL of the 5 mM ammonium formate solution.
-
Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[1]
-
Aliquot 300 µL of plasma into a polypropylene tube.[1]
-
Add 50 µL of the 500 ng/mL this compound internal standard working solution to each plasma sample.[1]
-
Vortex the samples for approximately 30 seconds.[1]
-
Add 400 µL of water to each tube and vortex again for 30 seconds.[1]
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the entire plasma mixture onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Visualized Workflow
Caption: Workflow for the chromatographic separation of Lamotrigine.
This detailed protocol and the accompanying data provide a comprehensive guide for the robust and reliable quantification of Lamotrigine and its deuterated internal standard in a research or clinical setting.
References
- 1. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lamotrigine-A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lamotrigine-d3 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of Lamotrigine using Lamotrigine-d3 as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document includes detailed mass spectrometry parameters, experimental protocols for sample preparation and chromatographic separation, and a summary of relevant signaling pathways.
Mass Spectrometry Parameters
The detection and quantification of Lamotrigine and its deuterated internal standard, this compound, are typically performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The optimized MRM transitions and compound-specific parameters are summarized in the table below.
| Parameter | Lamotrigine | This compound (Internal Standard) |
| Precursor Ion (m/z) | 256.1 | 262.1[1] |
| Product Ion (m/z) | 211.3[1] | 217.2[1] |
| Ionization Mode | ESI+ | ESI+ |
Experimental Protocols
This section details the protocol for the extraction of Lamotrigine from human plasma and subsequent analysis by LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting Lamotrigine from complex biological matrices like plasma.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water
-
Acetonitrile (LC-MS grade)
-
SPE cartridges (e.g., Oasis HLB)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Spiking: To 100 µL of human plasma, add a known concentration of the this compound internal standard working solution.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a methanol-water solution (e.g., 20:80, v/v).[2]
-
Elution: Elute Lamotrigine and the internal standard with 300 µL of methanol.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is essential to resolve Lamotrigine and its internal standard from other matrix components.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Chromolith® SpeedROD; RP-18e, 50-4.6 mm)[1] |
| Mobile Phase A | 5 mM Ammonium formate in water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | Isocratic elution with 90% Acetonitrile and 10% of a 5mM ammonium formate solution.[1] |
| Flow Rate | 0.500 mL/min[1] |
| Column Temperature | 35°C[1] |
| Injection Volume | 5-10 µL |
Mass Spectrometer Settings
The following are typical source and gas parameters for the analysis.
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 2000 V[1] |
| Source Temperature | 450°C[1] |
| Nebulizer Gas | Nitrogen |
| Curtain Gas | Nitrogen |
| Collision Gas | Nitrogen |
Signaling Pathway and Experimental Workflow
The therapeutic effects of Lamotrigine are primarily attributed to its modulation of voltage-sensitive sodium channels and the subsequent inhibition of excitatory neurotransmitter release.
Caption: Mechanism of action of Lamotrigine.
The experimental workflow for the quantification of this compound is a sequential process from sample receipt to data analysis.
Caption: Experimental workflow for this compound detection.
References
Application Notes and Protocols for Lamotrigine Analysis Using Lamotrigine-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of lamotrigine in biological matrices for quantitative analysis, utilizing lamotrigine-d3 as an internal standard (IS). The following sections outline various extraction techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supported by quantitative data and detailed experimental procedures.
Introduction
Lamotrigine is an anti-epileptic drug widely used for the treatment of seizures and bipolar disorder. Therapeutic drug monitoring of lamotrigine is crucial to optimize dosage, ensure efficacy, and avoid toxicity. Accurate quantification of lamotrigine in biological samples, such as plasma, serum, and blood, is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis, as it compensates for variability in sample preparation and instrument response.
This guide details established sample preparation methods for lamotrigine analysis, providing researchers with the necessary protocols to achieve reliable and reproducible results.
Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as the biological matrix, required sensitivity, sample throughput, and available equipment. Below are protocols for the most common methods.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up complex biological samples, resulting in high purity extracts and reduced matrix effects.
Protocol for SPE of Lamotrigine from Human Plasma:
This protocol is adapted from methodologies described for the extraction of lamotrigine for LC-MS/MS analysis.[1][2]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Methanol
-
Water (HPLC grade)
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 0.5 mL of methanol followed by 0.5 mL of water.[2]
-
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.[3]
-
-
Elution:
-
Elute the analytes with 2 mL of 5% ammonia in a methanol-acetonitrile mixture (30:70, v/v).[3]
-
-
Evaporation and Reconstitution:
Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow of the Solid-Phase Extraction (SPE) method.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Protocol for LLE of Lamotrigine from Serum:
This protocol is based on a method for the analysis of lamotrigine in serum.[4]
Materials:
-
Serum samples
-
This compound internal standard working solution
-
Borate buffer (pH 9.8)
-
Chloroform
-
Centrifuge
-
Evaporation system
Procedure:
-
Sample Preparation:
-
In a glass tube, add 0.5 mL of serum.
-
Add a known amount of this compound internal standard.
-
Alkalinize the sample with borate buffer (pH 9.8).[4]
-
-
Extraction:
-
Add 10 mL of chloroform to the tube.[4]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation:
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.[4]
-
Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow of the Liquid-Liquid Extraction (LLE) method.
Protein Precipitation (PPT)
PPT is a rapid and simple method for removing proteins from biological samples, making it suitable for high-throughput analysis.
Protocol for PPT of Lamotrigine from Plasma:
This protocol is a common and straightforward method for plasma sample preparation.[5][6]
Materials:
-
Plasma samples
-
This compound internal standard working solution
-
Acetonitrile (cold)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 500 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard.[6]
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.[6]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).
-
Workflow for Protein Precipitation (PPT)
Caption: Workflow of the Protein Precipitation (PPT) method.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different sample preparation techniques for lamotrigine analysis.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | >93%[8] | ~80%[6][9][10] | >85%[11] |
| Linearity Range | 0.2 - 5.0 µg/mL[1] | 0.5 - 20 µg/mL[4] | 1 - 20 µg/mL[12] |
| Matrix Effect | Minimized due to efficient cleanup[13] | Present, can be variable[13] | Significant, may cause ion suppression[1] |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL[13] | 0.5 µg/mL[4] | 1 µg/mL[12] |
Conclusion
The choice of sample preparation technique for lamotrigine analysis should be guided by the specific requirements of the study.
-
Solid-Phase Extraction offers the cleanest extracts, minimizing matrix effects and providing high recovery, making it ideal for methods requiring high sensitivity and accuracy.[1]
-
Liquid-Liquid Extraction is a well-established technique that can provide good recovery, though it may be more labor-intensive and use larger volumes of organic solvents.[14]
-
Protein Precipitation is the simplest and fastest method, well-suited for high-throughput screening. However, it is more prone to matrix effects, which can impact the accuracy and precision of the assay.[1]
For all methods, the use of this compound as an internal standard is highly recommended to ensure the reliability of the quantitative results by correcting for variations during the sample preparation and analytical process.
References
- 1. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A rapid cost-effective high-performance liquid chromatographic (HPLC) assay of serum lamotrigine after liquid-liquid extraction and using HPLC conditions routinely used for analysis of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Method Development for the Quantification of Lamotrigine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lamotrigine is an anti-epileptic drug widely used in the treatment of epilepsy and bipolar disorder.[1] Due to its narrow therapeutic range and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of lamotrigine is crucial to optimize dosage, ensure efficacy, and prevent adverse effects.[2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lamotrigine in human plasma. The use of a stable isotope-labeled internal standard, lamotrigine-¹³C₃, d₃, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[3]
Experimental
Materials and Reagents
-
Lamotrigine (purity >99%) and lamotrigine-¹³C₃, d₃ (purity >99%) were procured from certified suppliers.[3]
-
HPLC-grade methanol, acetonitrile, and water were obtained from a reputable chemical supplier.
-
Formic acid and ammonium formate were of analytical grade.[3]
-
Human plasma was sourced from a certified biobank.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.[3][4]
-
LC System: Shimadzu UFLC XR or equivalent[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3][4]
-
Analytical Column: Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.) or equivalent[3]
Preparation of Solutions
-
Stock Solutions: Individual stock solutions of lamotrigine and lamotrigine-¹³C₃, d₃ (1000 µg/mL) were prepared in methanol.[3]
-
Working Solutions: Working solutions were prepared by diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.[4]
-
Calibration Standards and Quality Control (QC) Samples: Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions of lamotrigine. Concentrations for calibration standards typically range from 5.02 to 1226.47 ng/mL.[3] QC samples were prepared at low, medium, and high concentrations within the calibration range.[4][6]
Sample Preparation Protocol
A solid-phase extraction (SPE) method was employed for the extraction of lamotrigine and the internal standard from human plasma.[3][4]
Protocol: Solid-Phase Extraction of Lamotrigine from Human Plasma
-
Conditioning: Condition an Oasis HLB SPE cartridge (1 cc, 10 mg) with 1.0 mL of methanol followed by 1.0 mL of distilled water.[4]
-
Sample Loading: To 200 µL of plasma sample, add 50 µL of the internal standard working solution (lamotrigine-¹³C₃, d₃). Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1.0 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase. Vortex for 30 seconds.
-
Injection: Inject a 5 µL aliquot into the LC-MS/MS system.[4]
LC-MS/MS Method
Liquid Chromatography Conditions
-
Mobile Phase: Acetonitrile: 5 mM ammonium formate solution (90:10, v/v)[3]
-
Flow Rate: 0.500 mL/min[3]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL[4]
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dwell Time: 200 ms[3]
-
Key MS Parameters: Optimized parameters include nebulizer gas, drying gas flow, and collision energy.[4]
Method Validation
The method was validated according to the FDA and ICH M10 guidelines for bioanalytical method validation.[7][8][9]
Linearity
The calibration curve was linear over the concentration range of 5.02–1226.47 ng/mL.[3] A weighted (1/x²) linear regression was used to plot the peak area ratio of the analyte to the internal standard against the nominal concentration. The correlation coefficient (r²) was consistently >0.99.[4]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) in five replicates.[4][6] The acceptance criteria are a precision (%RSD) of ≤15% (≤20% at the LLOQ) and an accuracy (%RE) within ±15% (±20% at the LLOQ).[4][8]
Recovery and Matrix Effect
The extraction recovery of lamotrigine was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples.[4] The matrix effect was assessed by comparing the peak areas of analytes in post-extraction spiked samples with those in neat solutions.
Stability
The stability of lamotrigine in human plasma was evaluated under various conditions, including three freeze-thaw cycles, short-term storage on the bench-top, and long-term storage at -20°C.[3] The analytes were considered stable if the deviation from nominal concentration was within ±15%.
Results
The developed LC-MS/MS method demonstrated excellent performance for the quantification of lamotrigine in human plasma. A summary of the quantitative data is presented in the tables below.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 5.02–1226.47 ng/mL[3] |
| Correlation Coefficient (r²) | >0.99[4] |
| Regression Equation | y = mx + c (weighted 1/x²) |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 5.02 | <20% | ±20% | <20% | ±20% |
| Low QC | 15.0 | <15% | ±15% | <15% | ±15% |
| Mid QC | 600.0 | <15% | ±15% | <15% | ±15% |
| High QC | 1000.0 | <15% | ±15% | <15% | ±15% |
Acceptance criteria based on FDA guidelines.[4][8]
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Lamotrigine | ~90%[10] | <15% |
| Lamotrigine-¹³C₃, d₃ | ~88%[10] | <15% |
Table 4: Stability Data
| Stability Condition | Duration | Result |
| Freeze-Thaw | 3 cycles | Stable[3] |
| Bench-Top (Room Temp) | 6.8 hours | Stable[3] |
| Long-Term (-20°C) | 30 days | Stable |
Visualizations
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Principle of quantification using an internal standard.
Conclusion
This application note details a validated LC-MS/MS method for the reliable quantification of lamotrigine in human plasma. The use of a deuterated internal standard and a straightforward solid-phase extraction protocol ensures high accuracy, precision, and robustness. This method is well-suited for therapeutic drug monitoring and pharmacokinetic studies of lamotrigine, providing a valuable tool for researchers and clinicians in the field of drug development and personalized medicine.
References
- 1. Lamotrigine-A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Development and validation of a new HPLC method for determination of Lamotrigine and clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A LC-MS3 strategy to determine lamotrigine by Q-Q-trap tandem mass spectrometry coupled with triple stage fragmentation to enhance sensitivity and selectivity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
- 10. fda.gov [fda.gov]
Application Notes: The Role of Lamotrigine-d3 in Therapeutic Drug Monitoring
Introduction
Lamotrigine is an anticonvulsant medication used in the management of epilepsy and bipolar disorder.[1][2] Therapeutic Drug Monitoring (TDM) is a valuable clinical tool for optimizing lamotrigine therapy. It helps in maintaining plasma concentrations within the therapeutic window, thereby maximizing efficacy while minimizing the risk of adverse effects.[3][4] TDM is particularly important for lamotrigine due to its significant pharmacokinetic variability, which can be influenced by co-administered medications like valproic acid or enzyme-inducing antiepileptic drugs.[1][2]
The quantification of lamotrigine in biological matrices requires highly accurate and precise analytical methods. Lamotrigine-d3, a stable isotope-labeled version of lamotrigine, serves as an ideal internal standard for this purpose, particularly in methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
Principle of Application
This compound is intended for use as an internal standard for the quantification of lamotrigine in biological samples such as plasma, serum, dried blood spots (DBS), and saliva.[5][7][8] In analytical chemistry, an internal standard is a compound added in a constant amount to all samples—calibrators, controls, and unknowns—prior to analysis. The purpose of the internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., injection volume and mass spectrometer ionization efficiency).
Stable isotope-labeled internal standards like this compound are considered the gold standard for quantitative mass spectrometry. Because this compound is chemically identical to lamotrigine, differing only in isotopic composition (three deuterium atoms replacing three hydrogen atoms), it exhibits nearly identical physicochemical properties.[5] This includes its extraction recovery, chromatographic retention time, and ionization efficiency. Consequently, any analytical variability affecting the native drug (analyte) will affect the deuterated internal standard to the same extent, ensuring a highly accurate and precise measurement based on the ratio of the analyte's signal to the internal standard's signal.[9]
Quantitative Data Summary
The use of this compound as an internal standard has been validated in numerous analytical methods. The following tables summarize key data from these methods.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₄Cl₂D₃N₅ | [5] |
| Molecular Weight | 259.1 | [5] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [5] |
| Primary Application | Internal Standard for GC- or LC-MS |[5] |
Table 2: Example of a Validated LC-MS/MS Method Performance
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 5.02 – 1226.47 ng/mL (in human plasma) | [9] |
| Lower Limit of Quantitation (LLOQ) | 5.02 ng/mL | [9] |
| Intra-day Precision | Within 3.0% | [9] |
| Inter-day Precision | Within 3.0% | [9] |
| Accuracy | Within ±6.0% of nominal values | [9] |
| Mean Extraction Recovery (Lamotrigine) | 73.2% - 80.2% | [9] |
| Mean Extraction Recovery (Lamotrigine-¹³C₃, d₃) | 65.1% |[9] |
Experimental Protocols
This section provides a detailed protocol for the quantification of lamotrigine in human plasma using this compound as an internal standard via LC-MS/MS. This protocol is a composite based on established methodologies.[9][10][11]
1. Materials and Reagents
-
Lamotrigine analytical standard
-
This compound (or Lamotrigine-¹³C₃, d₃) internal standard (ISTD)[9]
-
HPLC or LC-MS grade Methanol, Acetonitrile, and Water
-
Ammonium Formate or Formic Acid
-
Human plasma (drug-free, for calibration and controls)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, methanol, or acetonitrile)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve lamotrigine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the lamotrigine stock solution with a methanol/water (50:50, v/v) mixture to create working solutions for calibration standards and quality controls (QCs).[9]
-
Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the this compound stock solution with a methanol/water (50:50, v/v) mixture.[9]
3. Preparation of Calibration Standards and Quality Controls
-
Spike appropriate volumes of the lamotrigine working standard solutions into blank human plasma to prepare a calibration curve with at least six to eight non-zero concentration points. A typical range is 5 to 1,200 ng/mL.[9]
-
Prepare at least three levels of QC samples (low, medium, and high) in a similar manner.
4. Sample Preparation (Solid Phase Extraction - SPE)
-
Aliquot 300 µL of plasma sample (calibrator, QC, or unknown) into a polypropylene tube.
-
Add 50 µL of the internal standard working solution and vortex for 30 seconds.[9]
-
Add 400 µL of water and vortex again.[9]
-
Condition an SPE cartridge (e.g., Cleanert PEP-H) with 0.5 mL of methanol followed by 0.5 mL of water.[9]
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water.
-
Elute the analyte and internal standard with an appropriate volume of methanol or another organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Instrumental Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., Chromolith® SpeedROD; RP-18e, 50-4.6 mm).[9]
-
Mobile Phase: Acetonitrile and 5 mM ammonium formate solution (90:10, v/v).[9]
-
Flow Rate: 0.500 mL/min.[9]
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Lamotrigine Transition: e.g., m/z 256.0 → 211.0
-
This compound Transition: e.g., m/z 259.0 → 214.0 (Note: transitions may vary slightly based on specific deuteration pattern and instrument).
-
6. Data Analysis
-
Integrate the peak areas for both the lamotrigine and this compound MRM transitions.
-
Calculate the peak area ratio (Lamotrigine Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the lamotrigine concentration for the calibration standards using a weighted (e.g., 1/x²) linear regression.[9]
-
Determine the concentration of lamotrigine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for Therapeutic Drug Monitoring of Lamotrigine using this compound.
Caption: Rationale for using this compound as an ideal internal standard.
References
- 1. [Therapeutic drug monitoring of lamotrigine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lamotrigine and therapeutic drug monitoring: retrospective survey following the introduction of a routine service - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Therapeutic Drug Monitoring of the Newer Anti-Epilepsy Medications [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Non-invasive therapeutic drug monitoring: LC-MS validation for lamotrigine quantification in dried blood spot and oral fluid/saliva | Neuroscience Hub [med.muni.cz]
- 8. mdpi.com [mdpi.com]
- 9. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Troubleshooting poor peak shape in Lamotrigine-d3 chromatography
Technical Support Center: Lamotrigine-d3 Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to this compound analysis. This guide provides answers to frequently asked questions (FAQs) and detailed protocols to address common problems, particularly poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing or broadening significantly?
A1: Peak tailing or broadening for this compound is frequently related to the mobile phase pH being too close to the compound's pKa. Lamotrigine is a weak base with a pKa of approximately 5.7.[1][2][3] When the mobile phase pH is near this value (e.g., between pH 5.5 and 6.5), the analyte can exist as a mixture of its protonated and neutral forms.[4] This dual state leads to multiple retention interactions with the stationary phase, resulting in a broadened or tailing peak.[4] Another common cause is secondary interaction with free silanol groups on the silica-based column packing, which is more pronounced with basic compounds like lamotrigine.[5][6][7]
Q2: How can I solve peak shape issues related to mobile phase pH?
A2: To achieve a sharp, symmetrical peak, you should adjust the mobile phase pH to be at least 1.5 to 2 units away from the pKa of this compound. This ensures that the analyte is in a single ionic state. For this compound, this means using a mobile phase with a pH below 4 or above 8.[4] Operating at a low pH (e.g., 2.4 - 3.5) will ensure the compound is consistently in its protonated form, leading to more uniform interaction with the stationary phase and improved peak shape.[4][8][9]
Q3: My peak shape is still poor even after adjusting the pH. What else could be the cause?
A3: If pH adjustment doesn't resolve the issue, consider these other common causes:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the column's silica surface can interact strongly with the basic amine groups on lamotrigine, causing peak tailing.[6][7]
-
Column Contamination or Degradation: Accumulation of matrix components on the column inlet frit or a void in the packing bed can distort peak shape.[7] This often results in increased backpressure and tailing for all peaks in the chromatogram.[10]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including broadening or fronting.[11]
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to characteristically triangular, tailing peaks.[7][10]
Q4: What is the best type of column to use for this compound analysis?
A4: A modern, high-purity silica C18 or C8 column that is "end-capped" is highly recommended. End-capping neutralizes most of the residual silanol groups, minimizing the secondary interactions that cause peak tailing with basic compounds like this compound.[7] Several successful methods have been developed using C18 and C8 columns.[4][9][12][13]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape for this compound.
Data Presentation
The choice of mobile phase, particularly its pH, is critical for achieving good peak shape. The table below summarizes various successful chromatographic conditions reported for lamotrigine analysis.
| Mobile Phase Composition | pH | Column Type | Reference |
| Acetonitrile / 0.01% H₃PO₄ + 0.005% Triethylamine in Water (25:75) | 2.4 | C8 | [4] |
| Acetonitrile / 0.05 M Ammonium Dihydrogen Phosphate (68:32) | 2.68 | C18 | [8] |
| Acetonitrile / Monobasic Potassium Phosphate (35:65) | 3.5 | C18 | [9] |
| Acetonitrile / 1mM Phosphate Buffer (30:70) | 6.5 | C18 | [14] |
| Methanol / Potassium Dihydrogen Phosphate Buffer (60:40) | 7.3 | C18 | [15] |
| Methanol / Potassium Dihydrogen Ortho Phosphate Buffer (60:40) | 7.4 | C18 | [13] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape (Low pH)
This protocol describes the preparation of an acidic mobile phase to ensure this compound is in a single, protonated state, minimizing peak broadening.[4]
-
Reagents & Equipment:
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Phosphoric Acid (H₃PO₄)
-
Triethylamine (TEA)
-
0.22 µm membrane filter
-
Calibrated pH meter
-
Volumetric flasks and graduated cylinders
-
-
Procedure for 1 L of Mobile Phase (Acetonitrile/Acidified Water 25:75 v/v, pH 2.4): a. Prepare the aqueous component: Add approximately 700 mL of HPLC-grade water to a 1 L glass reservoir. b. Add 100 µL of phosphoric acid (to achieve 0.01%) and 50 µL of triethylamine (to achieve 0.005%) to the water. c. Adjust the pH to 2.4 using small additions of phosphoric acid or triethylamine as needed, while monitoring with a calibrated pH meter. d. Add HPLC-grade water to bring the final volume of the aqueous component to 750 mL. e. In a separate 1 L flask, measure 250 mL of HPLC-grade acetonitrile. f. Combine the 750 mL of acidified water with the 250 mL of acetonitrile. g. Degas the final mobile phase mixture using sonication or vacuum filtration for 15-20 minutes.
Protocol 2: Column Flushing and Regeneration
If column contamination is suspected, this general flushing procedure can help restore performance. Always consult the column manufacturer's specific instructions first.
-
Disconnect the Column: Disconnect the column from the detector to avoid contamination.
-
Initial Flush: Flush the column with your mobile phase (without buffer salts) at a low flow rate (e.g., 0.5 mL/min) for 15-20 minutes. For example, use a mixture of water and acetonitrile.
-
Strong Solvent Wash: Sequentially wash the column with stronger, miscible solvents. A common sequence for a reversed-phase column is:
-
100% Acetonitrile (20 column volumes)
-
100% Isopropanol (20 column volumes)
-
100% Acetonitrile (20 column volumes)
-
-
Re-equilibration: Flush the column with the mobile phase (without buffer) for at least 20 column volumes.
-
Final Equilibration: Reintroduce the buffered mobile phase and equilibrate the column until a stable baseline is achieved (typically 30-60 minutes).
-
Performance Check: Reconnect the detector and inject a standard to evaluate peak shape and retention time. If performance is not restored, the column may need replacement.[7]
Protocol 3: Correct Sample Solvent Preparation
To prevent peak distortion from solvent effects, the sample diluent should be as weak as, or weaker than, the mobile phase.[11]
-
Ideal Diluent: The ideal solvent for your this compound stock and working standards is the initial mobile phase composition of your chromatographic run.
-
Example Preparation: a. If using the mobile phase from Protocol 1 (ACN/Water 25:75), prepare a small batch of this mixture specifically for sample dilution. b. Prepare your stock solution of this compound in a minimal amount of a stronger solvent if necessary (e.g., methanol or acetonitrile). c. Perform all subsequent dilutions using the pre-made mobile phase mixture to create your calibration standards and dilute your samples. d. This ensures that the solvent injected onto the column is chromatographically weak, allowing the analyte to band tightly at the column head, resulting in a sharp peak.
References
- 1. Lamictal (Lamotrigine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Lamotrigine [drugfuture.com]
- 4. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. jhrlmc.com [jhrlmc.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Lamotrigine using Lamotrigine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lamotrigine-d3 as an internal standard to address matrix effects in the quantification of Lamotrigine by LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work.
| Question | Possible Causes | Troubleshooting Steps & Solutions |
| High Variability in this compound Signal | 1. Inconsistent addition of internal standard (IS).2. Instability of this compound in the sample or final extract.3. Variable matrix effects impacting the IS differently across samples. | 1. Verify IS Addition: Ensure precise and consistent dispensing of the this compound working solution to all samples, calibrators, and quality controls (QCs). Use a calibrated pipette and add the IS early in the sample preparation process.[1]2. Assess Stability: Evaluate the stability of this compound under the specific sample storage and processing conditions. Perform freeze-thaw and bench-top stability tests for the IS.[2]3. Investigate Matrix Effects on IS: Although this compound is a stable isotope-labeled IS and is expected to co-elute and experience similar matrix effects as Lamotrigine, significant inter-sample variation in the matrix composition can still lead to variability.[1][3] Review the sample cleanup procedure to ensure efficient removal of interfering substances. Consider a more rigorous extraction method like solid-phase extraction (SPE) if currently using protein precipitation. |
| Poor Recovery of Both Lamotrigine and this compound | 1. Suboptimal sample extraction procedure.2. Incorrect pH during liquid-liquid extraction (LLE) or SPE.3. Inefficient elution from the SPE cartridge. | 1. Optimize Extraction: Re-evaluate the chosen extraction method (protein precipitation, LLE, or SPE). For protein precipitation, ensure the correct ratio of precipitant to sample and adequate vortexing and centrifugation. For SPE, ensure the cartridge is appropriate for the analyte and has been properly conditioned, loaded, washed, and eluted.[4][5]2. pH Adjustment: Lamotrigine is a weak base. For LLE, ensure the sample pH is adjusted to be basic to keep Lamotrigine in its neutral, more extractable form. For SPE, the pH of the loading and wash solutions is critical for retention on the sorbent.[6]3. SPE Elution: Ensure the elution solvent is strong enough to desorb both Lamotrigine and this compound from the SPE sorbent. Test different elution solvents and volumes. |
| Inconsistent Lamotrigine/Lamotrigine-d3 Area Ratios | 1. Co-eluting isobaric interference for Lamotrigine.2. Cross-contribution from a metabolite of Lamotrigine to the Lamotrigine MRM transition.3. Non-linear detector response. | 1. Chromatographic Separation: Optimize the LC method to separate the interference from the Lamotrigine peak. Adjust the mobile phase composition, gradient, or use a different column.[7]2. Metabolite Interference: Investigate potential metabolites that might fragment to the same product ion as Lamotrigine. If a metabolite is suspected, adjust the chromatography to separate it from the parent drug.3. Detector Saturation: Ensure that the concentrations of the calibrators and samples are within the linear dynamic range of the mass spectrometer. If necessary, dilute the samples. |
| Calculated Matrix Factor is Unacceptable (e.g., >1.15 or <0.85) | 1. Inefficient removal of matrix components (e.g., phospholipids).2. Co-elution of matrix components with the analyte and IS. | 1. Improve Sample Cleanup: Protein precipitation is a common but less clean sample preparation method. Consider implementing a more thorough technique like SPE to better remove phospholipids and other matrix components that are known to cause ion suppression.[8]2. Chromatographic Optimization: Modify the LC gradient to ensure that Lamotrigine and this compound elute in a region with minimal matrix suppression. A post-column infusion experiment can help identify regions of significant ion suppression. |
Frequently Asked Questions (FAQs)
1. Why is this compound a suitable internal standard for Lamotrigine quantification?
This compound is a stable isotope-labeled (SIL) internal standard for Lamotrigine. This means it is structurally identical to Lamotrigine, with the only difference being that three hydrogen atoms have been replaced with deuterium atoms.[9] This near-identical physicochemical behavior ensures that it co-elutes with Lamotrigine and is affected by matrix effects (ion suppression or enhancement) in the same way.[1][3] Therefore, any variation in the analytical process that affects the Lamotrigine signal will also affect the this compound signal to a similar extent, allowing for accurate correction and reliable quantification.
2. What are matrix effects and how do they impact Lamotrigine quantification?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, serum).[2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the analyte. In the quantification of Lamotrigine, matrix effects can lead to inaccurate and imprecise results if not properly addressed.
3. How is the matrix effect quantitatively assessed?
The matrix effect is typically evaluated by calculating the matrix factor (MF). The MF is the ratio of the peak area of an analyte in the presence of the matrix (a post-extraction spiked sample) to the peak area of the analyte in a neat solution at the same concentration.[2] An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The use of a SIL internal standard like this compound helps to normalize for this effect, and the IS-normalized MF should be close to 1.[2]
4. What are the common sample preparation techniques to minimize matrix effects for Lamotrigine analysis?
The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[5] While quick, it may not effectively remove all matrix components, such as phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates Lamotrigine from the aqueous sample matrix into an immiscible organic solvent based on its physicochemical properties.
-
Solid-Phase Extraction (SPE): A highly effective method that uses a solid sorbent to retain Lamotrigine while matrix components are washed away. The purified Lamotrigine is then eluted with a suitable solvent.[2][4] SPE is generally considered the most effective technique for reducing matrix effects.[8]
5. What are typical LC-MS/MS parameters for the analysis of Lamotrigine and this compound?
While specific parameters vary between laboratories and instruments, a common approach involves:
-
Chromatography: Reversed-phase chromatography using a C18 column with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) run in a gradient or isocratic mode.[2]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Lamotrigine and this compound.[2] Common transitions are m/z 256.1 → 211.3 for Lamotrigine and m/z 262.1 → 217.2 for Lamotrigine-¹³C₃, d₃.[2]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Lamotrigine from Human Plasma
This protocol is adapted from a validated LC-MS/MS method.[2]
1. Sample Pre-treatment: a. Aliquot 300 µL of human plasma into a polypropylene tube. b. Add 50 µL of this compound working solution (e.g., 500 ng/mL in 50:50 methanol:water). c. Vortex for approximately 30 seconds. d. Add 400 µL of water and vortex for another 30 seconds.
2. SPE Cartridge Conditioning: a. Use a suitable SPE cartridge (e.g., Cleanert PEP-H, 30 mg/1 mL). b. Condition the cartridge by passing 500 µL of methanol followed by 500 µL of water.
3. Sample Loading: a. Load the entire pre-treated sample onto the conditioned SPE cartridge. b. Centrifuge at 1500 rpm for 1 minute to pass the sample through the sorbent.
4. Washing: a. Wash the cartridge with 1 mL of 20% methanol in water. b. Wash the cartridge with 1 mL of water.
5. Elution: a. Elute Lamotrigine and this compound with 1 mL of methanol into a clean collection tube.
6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. b. Reconstitute the dried residue with 400 µL of the mobile phase. c. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) of Lamotrigine from Serum
This is a general protocol based on common practices.[5]
1. Sample Preparation: a. Aliquot 100 µL of serum into a microcentrifuge tube. b. Add 25 µL of this compound working solution.
2. Precipitation: a. Add 300 µL of acetonitrile (containing 0.1% formic acid, if desired for better protein crashing) to the serum sample. b. Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
3. Centrifugation: a. Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
4. Supernatant Transfer: a. Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis. A dilution with water may be necessary depending on the LC method.
Quantitative Data Summary
Table 1: Lamotrigine Recovery and Matrix Effect Data from a Validated SPE-LC-MS/MS Method [2]
| Analyte | QC Level (ng/mL) | Mean Recovery (%) | Standard Deviation (%) | Mean Absolute Matrix Factor |
| Lamotrigine | 12.52 (Low) | 73.2 | 4.5 | 0.82 |
| Lamotrigine | 391.28 (Medium) | 78.0 | 9.5 | 0.86 |
| Lamotrigine | 978.20 (High) | 80.2 | 1.0 | 0.85 |
| This compound | 500.00 | 65.1 | 7.7 | N/A |
Table 2: LC-MS/MS Method Validation Parameters for Lamotrigine
| Parameter | Result | Reference |
| Linearity Range | 5.02–1226.47 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.998 | [2] |
| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL | [2] |
| Inter-day Precision (%CV) | < 3.0% | [2] |
| Inter-day Accuracy (% bias) | within ±6.0% | [2] |
Visualizations
Caption: Experimental workflow for Lamotrigine quantification.
Caption: Logic diagram of matrix effects and solutions.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Sensitivity for Lamotrigine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry sensitivity for the analysis of Lamotrigine-d3.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization parameters. | Lamotrigine contains an amino functional group, making it suitable for positive ion mode electrospray ionization (ESI).[1] ESI has been shown to produce a significantly higher signal intensity for Lamotrigine compared to atmospheric pressure chemical ionization (APCI).[1] Ensure the mass spectrometer is operating in positive ESI mode. |
| Inefficient desolvation. | Optimize source temperature and gas flows. A source temperature of 450 °C and nitrogen as the nebulizer, auxiliary, collision, and curtain gas has been used effectively.[1] | |
| Improper mobile phase composition. | The addition of a modifier to the mobile phase can enhance protonation. A mobile phase consisting of acetonitrile and 5±0.1 mM ammonium formate solution (90:10, v/v) has been shown to improve the area response for both the analyte and the internal standard.[1] Acetonitrile is often preferred over methanol as the organic phase due to a better mass spectrometric response and less background noise.[1] | |
| Incorrect precursor/product ion selection. | Ensure the correct multiple reaction monitoring (MRM) transitions are being monitored. For this compound, the protonated quasimolecular ion [M+H]⁺ is at m/z 262.1.[1] A stable and intense product ion is observed at m/z 217.2, corresponding to the cleavage of the triazine moiety.[1] | |
| High Background Noise | Matrix effects from the sample. | Implement an efficient sample preparation method. Solid-phase extraction (SPE) is a reliable method for extracting Lamotrigine and its internal standard from plasma, with reported recoveries of around 65.1% for this compound.[1] |
| Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Regularly flush the LC system to remove any contaminants. | |
| Poor Peak Shape | Inappropriate chromatographic conditions. | Optimize the analytical column and mobile phase. Chromatographic separation can be achieved using a Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.) with a mobile phase of acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v) at a flow rate of 0.500 mL/min.[1] |
| Inconsistent Results | Instability of the analyte in the matrix or processed sample. | Assess the stability of this compound under various conditions. It has been found to be stable in human plasma through three freeze-thaw cycles, on the bench-top in an ice-cold water bath for at least 6.8 hours, and in the mobile phase at 10 °C for at least 57 hours.[1] |
| Improper preparation of stock and working solutions. | Stock solutions of this compound (1000 µg/mL) can be prepared in methanol and stored refrigerated.[1] Working solutions can be prepared by diluting the stock solution in methanol–water (50:50, v/v).[1] |
Frequently Asked Questions (FAQs)
1. What is the recommended ionization mode for this compound analysis?
Positive ion mode electrospray ionization (ESI) is recommended. Lamotrigine's chemical structure includes an amino group, which is readily protonated, leading to a strong signal in positive ESI.[1] Studies have shown that ESI provides a much higher signal intensity compared to atmospheric pressure chemical ionization (APCI) for Lamotrigine.[1]
2. What are the optimal MRM transitions for Lamotrigine and this compound?
For Lamotrigine, the transition is m/z 256.1 → 211.3.[1] For this compound, the recommended transition is m/z 262.1 → 217.2.[1] The product ions correspond to the cleavage of the triazine moiety of the molecule and are known to be abundant and stable.[1]
3. How can I minimize matrix effects when analyzing plasma samples?
Solid-phase extraction (SPE) is an effective method for sample clean-up and minimizing matrix effects.[1] Using a deuterated internal standard like this compound also helps to compensate for matrix-induced ion suppression or enhancement, as it co-elutes with the analyte and experiences similar matrix effects.
4. What are typical instrument parameters for sensitive detection of this compound?
Optimized instrument parameters can significantly enhance sensitivity. Below is a table of parameters reported in a validated method:[1]
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Nebulizer Gas | 12 (arbitrary units) |
| Curtain Gas | 8 (arbitrary units) |
| Collision Activated Dissociation (CAD) Gas | 10 (arbitrary units) |
| Turbo Ion Spray (IS) Voltage | 2000 V |
| Source Temperature | 450 °C |
| Declustering Potential (DP) | 48 V |
| Entrance Potential (EP) | 10 V |
| Focusing Potential (FP) | 150 V |
| Collision Energy (CE) | 37 V |
| Collision Cell Exit Potential (CXP) | 14 V |
5. What are the recommended conditions for chromatographic separation?
A reverse-phase column is suitable for the separation of Lamotrigine. A Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.) with a mobile phase of acetonitrile and 5±0.1 mM ammonium formate solution (90:10, v/v) at a flow rate of 0.500 mL/min has been successfully used.[1] Under these conditions, the retention time is approximately 1.50 minutes.[1]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (1000 µg/mL): Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.[1] Store this solution in a refrigerator (1-10 °C) and protect it from light.[1]
-
Internal Standard (IS) Working Solution (500 ng/mL): Dilute the this compound stock solution with a methanol-water mixture (50:50, v/v) to achieve a final concentration of 500.00 ng/mL.[1]
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is for the extraction of Lamotrigine and this compound from human plasma.
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by distilled water.[2]
-
To a 50 µL aliquot of plasma sample, add the internal standard working solution.[2]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences. A common wash solution is 2% formic acid followed by methanol.[3]
-
Elute the analytes from the cartridge using a suitable elution solvent. A mixture of 5% ammonia in a methanol-acetonitrile mixture (30:70, v/v) has been used.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 45 °C.[3]
-
Reconstitute the dried residue in a methanol-water mixture (50/50, v/v) for LC-MS/MS analysis.[3]
Data Presentation
Table 1: Mass Spectrometry Parameters for Lamotrigine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Collision Cell Exit Potential (CXP) (V) |
| Lamotrigine | 256.1 | 211.3 | 48 | 37 | 14 |
| This compound | 262.1 | 217.2 | 48 | 37 | 14 |
| Data sourced from a validated LC-MS/MS method.[1] |
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Column | Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.) |
| Mobile Phase | Acetonitrile: 5±0.1 mM Ammonium Formate (90:10, v/v) |
| Flow Rate | 0.500 mL/min |
| Column Temperature | 35±1 °C |
| Autosampler Temperature | 10±1 °C |
| Data sourced from a validated LC-MS/MS method.[1] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Potential for isotopic exchange in Lamotrigine-d3 under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lamotrigine-d3. The information provided will help you understand the potential for isotopic exchange and how to mitigate it during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterated form of Lamotrigine, an anticonvulsant medication. In research, it is primarily used as an internal standard for the quantification of Lamotrigine in biological samples using mass spectrometry-based methods like GC-MS or LC-MS. The deuterium labeling provides a distinct mass signature, allowing for accurate differentiation from the unlabeled drug.
Q2: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent). This can be a concern for this compound as it can lead to a mass shift in the internal standard, compromising the accuracy and reliability of quantitative analyses.
Q3: Where are the deuterium labels located on the this compound molecule?
The deuterium atoms in commercially available this compound are typically located on the dichlorophenyl ring. The formal name is 6-(2,3-dichlorophenyl-d3)-1,2,4-triazine-3,5-diamine.
Caption: Chemical structure of this compound, with deuterium atoms on the dichlorophenyl ring.
Q4: Under what conditions is isotopic exchange most likely to occur?
Isotopic exchange is influenced by several factors, including pH, temperature, and the chemical environment. Both strongly acidic and strongly basic conditions can catalyze the exchange of deuterium for hydrogen on aromatic rings. Elevated temperatures can also accelerate this process.
Troubleshooting Guide
Issue: I am observing a peak at the mass of unlabeled Lamotrigine in my this compound standard, suggesting a loss of deuterium.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Solvent pH | Protic solvents with acidic or basic pH can facilitate H/D exchange. Lamotrigine itself is a weak base (pKa ≈ 5.7) and its stability can be pH-dependent.[1][2] | - Use aprotic solvents (e.g., acetonitrile, methanol) for stock solutions. - If aqueous solutions are necessary, buffer them to a neutral pH (around 7). - For LC-MS, minimize the time the sample is exposed to acidic mobile phases. |
| High Temperature Exposure | Elevated temperatures during sample preparation, storage, or analysis can provide the energy needed for isotopic exchange to occur. | - Store this compound stock solutions at recommended low temperatures (e.g., -20°C). - Avoid heating samples containing this compound. - If using a heated autosampler or column compartment, keep the temperature as low as reasonably possible for the analysis. |
| Presence of Catalysts | Certain metal ions or other catalytic species in the sample matrix or from lab equipment could potentially facilitate H/D exchange. | - Use high-purity solvents and reagents. - Ensure all glassware and equipment are thoroughly cleaned. |
| In-source Exchange in Mass Spectrometer | The conditions within the mass spectrometer's ion source (e.g., high temperature, presence of residual water) can sometimes promote H/D exchange. | - Optimize ion source parameters, particularly the desolvation temperature, to be as low as possible while maintaining good signal. - Ensure a dry nitrogen supply for nebulization and desolvation. |
Issue: The peak area of my this compound internal standard is inconsistent across my sample batch.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Variable Isotopic Exchange | If different samples in the batch have varying pH or are processed under slightly different temperature conditions, the extent of H/D exchange could differ, leading to inconsistent internal standard response. | - Standardize all sample preparation steps, ensuring consistent pH, temperature, and timing for each sample. - Prepare samples in smaller batches to minimize the time samples sit before analysis. |
| Degradation of Lamotrigine | Lamotrigine is known to be susceptible to degradation under certain stress conditions, including acidic, basic, and oxidative environments.[3] This degradation could also affect the deuterated standard. | - Review the sample matrix for any components that could promote degradation. - Protect samples from light, as photodegradation can also occur.[1][2] |
| Improper Storage | Long-term storage under suboptimal conditions can lead to both degradation and potential for slow isotopic exchange. | - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions in a well-sealed container in a freezer at -20°C or below. Commercial suppliers suggest stability for ≥ 4 years at -20°C.[4] |
Experimental Protocols
Protocol for Handling this compound to Minimize Isotopic Exchange
-
Stock Solution Preparation:
-
Dissolve the this compound solid in a high-purity aprotic solvent such as methanol or acetonitrile.
-
Store the stock solution in an amber vial at -20°C or colder.
-
Prepare smaller aliquots to avoid repeated freeze-thaw cycles of the main stock.
-
-
Working Solution and Sample Preparation:
-
Dilute the stock solution to the desired working concentration using the same aprotic solvent or the initial mobile phase if it is predominantly organic.
-
When spiking into aqueous biological samples (e.g., plasma, urine), add the internal standard as late as possible in the sample preparation workflow to minimize contact time with the aqueous matrix.
-
If the sample preparation involves pH adjustment, try to keep the pH as close to neutral as possible. If acidic or basic conditions are required, minimize the exposure time and keep the sample on ice.
-
-
LC-MS Analysis:
-
Use a mobile phase with a pH that is as close to neutral as is feasible for the chromatography. If an acidic modifier like formic acid is necessary, use the lowest concentration that provides adequate peak shape and retention.
-
Set the autosampler temperature to a low value (e.g., 4°C) to maintain sample stability while waiting for injection.
-
Optimize the mass spectrometer's ion source temperature to the lowest setting that allows for efficient desolvation and ionization to reduce the risk of in-source back-exchange.
-
Visualizations
References
Technical Support Center: Lamotrigine-d3 in Quantitative Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Lamotrigine-d3 purity on quantitative accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard (IS)?
A1: this compound is a stable isotope-labeled (SIL) version of the antiepileptic drug Lamotrigine.[1] It is the preferred internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] A SIL-IS is ideal because it has nearly identical chemical and physical properties to the analyte (the substance being measured).[2] This ensures it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for variations in these steps and in the mass spectrometer's ionization process (matrix effects).[2][3]
Q2: What are the potential impurities in a this compound standard?
A2: The most critical impurity in a this compound standard is the presence of unlabeled Lamotrigine.[4] This can occur as a residual from the synthesis process. Other potential impurities could include synthetic by-products or degradants, though the unlabeled analyte is of primary concern for quantitative accuracy.[5] The isotopic purity is also crucial; for example, a standard might be specified as ≥99% deuterated forms (d1-d3).[6]
Q3: How does the purity of this compound affect quantitative accuracy?
A3: The purity of this compound is critical for accurate quantification. The primary issues are:
-
Analyte Signal Interference: If the this compound internal standard contains unlabeled Lamotrigine, it will artificially inflate the signal measured for the analyte. This leads to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[4]
-
Internal Standard Signal Interference: Conversely, if the Lamotrigine analyte sample contains impurities that contribute to the this compound signal, it can affect the analyte/IS ratio and compromise accuracy.
-
Isotopic Crosstalk: In mass spectrometry, natural isotopes of Lamotrigine (e.g., containing ¹³C) can have a mass-to-charge ratio (m/z) that overlaps with the deuterated standard, especially if the mass difference is small. Lamotrigine contains two chlorine atoms, which gives it a distinct isotopic pattern that must be considered.[7] A mass difference of at least 4-5 Da between the analyte and the IS is recommended to minimize this crosstalk.[2]
Q4: What are the regulatory acceptance criteria for internal standard purity and interference?
A4: Regulatory bodies like the FDA and international guidelines like ICH M10 provide clear acceptance criteria for cross-interference between the analyte and the internal standard.[2][8] These criteria must be verified during method validation.
| Acceptance Criteria for Analyte and Internal Standard Interference[2][4][8] | | :--- | :--- | | Source of Interference | Maximum Allowable Contribution | | Contribution of the Internal Standard (IS) to the Analyte Signal | Response should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ). | | Contribution of the Analyte to the Internal Standard (IS) Signal | Response should be ≤ 5% of the IS response in a blank sample. |
Q5: How can the purity and potential interference of a this compound standard be assessed?
A5: The purity and interference should be assessed during method development and validation. This involves analyzing a blank matrix sample spiked only with the internal standard at the working concentration. The signal in the analyte's mass transition is measured to check for contributions from the IS. Similarly, a sample containing the analyte at the upper limit of quantification (ULOQ) without any IS is analyzed to check for analyte contribution to the IS signal.[2] Isotopic purity itself is typically determined by the manufacturer using high-resolution mass spectrometry.[9][10]
Troubleshooting Guide
Problem: I'm observing a high background signal or interference in my blank samples at the retention time of Lamotrigine.
-
Possible Cause 1: Contaminated Internal Standard. Your this compound working solution may be contaminated with unlabeled Lamotrigine.
-
Solution: Prepare and analyze a sample containing only the internal standard solution (without matrix). If a significant peak for unlabeled Lamotrigine is observed, your IS is the source of contamination. Obtain a new, certified this compound standard of higher purity.[4]
-
-
Possible Cause 2: System Contamination (Carryover). The LC-MS/MS system may have residual Lamotrigine from a previous injection.
-
Solution: Inject several blank solvent samples to wash the system. If the peak diminishes with each injection, carryover is the likely cause. Optimize the autosampler wash procedure and check for sources of contamination in the LC flow path.[11]
-
Problem: My Quality Control (QC) samples, especially at the LLOQ, are consistently inaccurate (biased high).
-
Possible Cause: Unlabeled Analyte in the Internal Standard. The unlabeled Lamotrigine impurity in your this compound standard is contributing to the analyte signal, causing a positive bias.[4] This effect is most pronounced at the LLOQ where the analyte concentration is lowest.
-
Solution: Follow the protocol below to quantify the contribution of your IS to the analyte signal. If it exceeds 20% of the LLOQ response, the IS is not suitable for use.[2] Replace it with a standard of higher isotopic purity.
-
Problem: The response of my internal standard (this compound) is highly variable across my sample batch.
-
Possible Cause 1: Inconsistent Sample Preparation. Errors during sample extraction, such as inconsistent pipetting of the IS solution or variable extraction recovery, can lead to IS variability.[12]
-
Solution: Review your sample preparation SOP. Ensure all equipment is properly calibrated. If using automated liquid handlers, verify their performance.
-
-
Possible Cause 2: Matrix Effects. Different patient or subject samples can have varying compositions, leading to different degrees of ion suppression or enhancement for the IS.[3][13]
-
Solution: While a SIL-IS is designed to track and compensate for matrix effects, extreme variations can still be problematic.[13] Investigate samples with aberrant IS response. Ensure the chromatography is optimized to separate Lamotrigine from major matrix components.
-
-
Possible Cause 3: IS Instability. The this compound may be degrading in the prepared samples or in the autosampler.
-
Solution: Perform stability tests, including bench-top stability, freeze-thaw stability, and autosampler stability, as part of your method validation to ensure the IS is stable under all experimental conditions.[7]
-
Experimental Protocols
Protocol 1: Assessing Cross-Interference Between Lamotrigine and this compound
Objective: To determine if the analyte and internal standard interfere with each other's detection channels, meeting regulatory acceptance criteria.
Methodology:
-
Prepare Samples:
-
Blank Sample: A sample of the biological matrix (e.g., plasma) without any analyte or IS.
-
Zero Sample: A matrix sample spiked only with this compound at its working concentration.
-
LLOQ Sample: A matrix sample spiked with Lamotrigine at the LLOQ concentration and this compound at its working concentration.
-
ULOQ Sample: A matrix sample spiked with Lamotrigine at the Upper Limit of Quantification (ULOQ) without any IS.
-
-
Sample Analysis:
-
Extract and analyze the samples using your validated LC-MS/MS method.
-
-
Data Evaluation:
-
IS Contribution to Analyte: In the chromatogram from the Zero Sample , measure the peak area in the mass transition for Lamotrigine at its expected retention time.
-
Analyte Contribution to IS: In the chromatogram from the ULOQ Sample , measure the peak area in the mass transition for this compound at its expected retention time.
-
-
Acceptance Calculation:
| Example Data: Assessing IS Contribution to Analyte Signal | | :--- | :--- | | Sample | Analyte Peak Area (counts) | | LLOQ Sample | 1,500 | | Zero Sample (IS only) | 450 | | Calculation | | | (Peak Area in Zero Sample / Peak Area in LLOQ) * 100 | (450 / 1,500) * 100 = 30% | | Result | Fails. The contribution (30%) is greater than the 20% acceptance limit. The this compound standard is not suitable. |
Visualizations
Caption: Troubleshooting workflow for inaccurate QC samples.
Caption: Lamotrigine metabolism via glucuronidation.[14][15][16]
Caption: How unlabeled impurity in the IS affects the analyte signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. EP1170588A1 - A method of testing the purity or stability of 'lamotrigine' with the use of a 1,2,4-triazine derivative as reference marker - Google Patents [patents.google.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. almacgroup.com [almacgroup.com]
- 11. shimadzu.at [shimadzu.at]
- 12. researchgate.net [researchgate.net]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. ClinPGx [clinpgx.org]
- 16. researchgate.net [researchgate.net]
Strategies to minimize ion suppression for Lamotrigine and Lamotrigine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of Lamotrigine and its deuterated internal standard, Lamotrigine-d3.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Lamotrigine analysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample matrix (e.g., plasma, blood) interfere with the ionization of the target analyte (Lamotrigine) and its internal standard in the mass spectrometer's ion source. This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.
Q2: How can I identify if ion suppression is affecting my Lamotrigine or this compound signal?
A2: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a standard solution of Lamotrigine is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A drop in the baseline signal of the infused analyte at the retention time of interfering matrix components indicates ion suppression. Another approach is to compare the peak area of an analyte in a standard solution prepared in a pure solvent versus one prepared in an extracted blank matrix. A lower peak area in the matrix sample suggests ion suppression.
Q3: Why is a deuterated internal standard like this compound recommended?
A3: A stable isotope-labeled internal standard, such as this compound or Lamotrigine-13C3, d3, is the most effective tool to compensate for matrix effects, including ion suppression. Because it is structurally and chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. By using the peak area ratio of the analyte to the internal standard for quantification, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.
Troubleshooting Guide
Issue 1: Low signal intensity and poor reproducibility for Lamotrigine and/or this compound.
This issue is often a direct consequence of significant ion suppression. The following strategies can help mitigate this problem.
Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis. Different techniques offer varying degrees of cleanliness.
Experimental Workflow for Sample Preparation
Caption: Workflow of different sample preparation techniques.
Comparison of Sample Preparation Methods
| Sample Preparation Method | General Procedure | Advantages | Disadvantages | Reference |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., methanol or acetonitrile) to the plasma sample to precipitate proteins. | Simple, fast, and inexpensive. | High risk of significant matrix effects as it does not remove many other matrix components like phospholipids. | |
| Liquid-Liquid Extraction (LLE) | Extraction of the analyte from the aqueous sample into an immiscible organic solvent. | Better sample cleanup than PPT, removing many polar interferences. | Can be more time-consuming and requires solvent optimization. | |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte. | Provides the cleanest extracts, significantly reducing matrix effects. | More complex and costly method development. |
Detailed Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for Lamotrigine analysis in human plasma.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (1 cc, 10 mg) with 1.0 mL of methanol followed by 1.0 mL of distilled water.
-
Sample Loading: Mix 50 µL of plasma sample with the internal standard solution and distilled water, then load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of distilled water followed by 1.0 mL of a methanol-water mixture (e.g., 20:80, v/v) to remove polar interferences.
-
Elution: Elute Lamotrigine and this compound from the cartridge with an appropriate volume of methanol (e.g., 300 µL).
-
Injection: Inject an aliquot of the eluate directly into the LC-MS/MS system.
Chromatographic separation can be optimized to separate Lamotrigine and this compound from co-eluting matrix components that cause ion suppression.
Logical Relationship for Chromatographic Optimization
Caption: Key parameters for chromatographic optimization.
Example Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Cadenza CD-C18 (100 x 2 mm, 3 µm) | BetaBasic C8 |
| Mobile Phase | 0.1% formic acid in water/acetonitrile (2/1, v/v) | Acetonitrile: 5 mM ammonium formate solution (90:10, v/v) |
| Flow Rate | - | 0.500 mL/min |
| Injection Volume | 5 µL | 2.0 µL |
| Run Time | 3.5 minutes | 1.4 minutes |
Note: The optimal conditions will depend on the specific LC system and sample matrix. Method development and validation are essential.
Issue 2: Inconsistent results despite using a deuterated internal standard.
Even with a stable isotope-labeled internal standard, issues can arise if the analytical method is not robust.
Ensure that the mass spectrometer is properly tuned and that the multiple reaction monitoring (MRM) transitions are specific and sensitive for both Lamotrigine and this compound.
Optimized Mass Spectrometry Parameters
| Parameter | Lamotrigine | This compound (or 13C3, d3) | Reference |
| Ionization Mode | ESI Positive | ESI Positive | |
| Precursor Ion (m/z) | 256.0 / 255.9 / 256.1 | 262.1 | |
| Product Ion (m/z) | 211.0 / 210.8 | - | |
| Nebulizer Gas Flow | 3.0 L/min | - | |
| Drying Gas Flow | 15.0 L/min | - | |
| Interface Temperature | 250°C (DL Temp), 400°C (Heat Block) | - |
Note: These parameters should be optimized for the specific instrument being used.
The matrix factor should be evaluated to quantitatively assess the extent of ion suppression or enhancement. This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solution.
A matrix factor of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The consistency of the matrix factor across different sources of the biological matrix should also be assessed.
Best practices for handling and storing Lamotrigine-d3
Welcome to the technical support center for Lamotrigine-d3. This resource is designed to assist researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Lamotrigine, an anticonvulsant drug. Its primary application is as an internal standard for the quantification of Lamotrigine in biological samples using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] The deuterium labeling provides a distinct mass difference from the unlabeled Lamotrigine, allowing for accurate quantification.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1] Stock solutions prepared in solvents should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents. The approximate solubilities are provided in the table below. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with an aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL[1] |
| Ethanol | 2 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |
Q4: What is the isotopic purity of commercially available this compound?
Commercial this compound is typically supplied with a high isotopic purity, often ≥99% for deuterated forms (d1-d3).[1] It is crucial to check the certificate of analysis provided by the supplier for batch-specific isotopic purity information.
Troubleshooting Guide
Issue 1: Inaccurate quantification results when using this compound as an internal standard.
-
Potential Cause 1: Isotopic Exchange. Hydrogen-deuterium exchange can occur under certain conditions, particularly in acidic or basic solutions, leading to a change in the mass-to-charge ratio and inaccurate quantification.[3]
-
Potential Cause 2: Differential Matrix Effects. Although deuterated standards are used to compensate for matrix effects, slight differences in chromatographic retention times between the analyte and the internal standard can lead to differential ionization suppression or enhancement.[6][7]
-
Troubleshooting Step: Optimize chromatographic conditions to ensure co-elution of Lamotrigine and this compound.[7] Evaluate matrix effects during method validation by comparing the response in matrix to the response in a clean solvent.
-
-
Potential Cause 3: Contamination of the Internal Standard. The this compound internal standard may be contaminated with unlabeled Lamotrigine.
-
Troubleshooting Step: Always check the certificate of analysis for the isotopic purity and chemical purity of the standard. Analyze the internal standard solution by itself to check for the presence of any unlabeled analyte.
-
Issue 2: Degradation of this compound during sample preparation or analysis.
-
Potential Cause: Exposure to Harsh Conditions. Lamotrigine is susceptible to degradation under acidic, basic, and oxidative conditions.[8][9][10] While deuteration can sometimes slow down degradation, it is not immune to it.
-
Troubleshooting Step: Minimize exposure of the sample to harsh pH and oxidizing agents. Forced degradation studies on Lamotrigine have shown it is susceptible to hydrolysis in both acidic (1N HCl at 80°C) and basic (0.5N NaOH at 80°C) conditions, as well as oxidative stress (1% hydrogen peroxide at 80°C).[10] The drug is relatively stable under neutral, thermal, and photolytic stress.[9][10]
-
Issue 3: Poor peak shape or low signal intensity in LC-MS/MS analysis.
-
Potential Cause 1: Improper Solvent for Reconstitution. The choice of solvent for reconstituting the extracted sample can significantly impact peak shape and signal intensity.
-
Troubleshooting Step: Ensure the reconstitution solvent is compatible with the mobile phase. A mismatch can lead to peak distortion. For Lamotrigine, a mobile phase of acetonitrile and ammonium formate buffer is often used.[11]
-
-
Potential Cause 2: Suboptimal Mass Spectrometry Parameters. Incorrect mass spectrometer settings will result in poor sensitivity.
-
Troubleshooting Step: Optimize mass spectrometry parameters such as collision energy, declustering potential, and gas settings for both Lamotrigine and this compound. The precursor-product ion transitions for Lamotrigine are typically m/z 256.1 → 211.3, and for this compound, they would be m/z 259.1 → 214.3 (assuming d3).[11] A similar compound, Lamotrigine-13C3, d3, has transitions of m/z 262.1/217.2.[11]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound solid.
-
Dissolve in 1 mL of methanol or DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C or -80°C in an amber vial.[2]
-
-
Working Internal Standard Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the stock solution using the appropriate solvent (e.g., methanol:water, 50:50, v/v).
-
For example, to prepare a 100 ng/mL solution, dilute 10 µL of a 10 µg/mL intermediate solution to 1 mL with the diluent.
-
Store the working solution at 2-8°C for short-term use.
-
Protocol 2: Quantification of Lamotrigine in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is a generalized procedure based on common methodologies.[11][12]
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample, add 25 µL of this compound working solution (e.g., 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lamotrigine: m/z 256.1 → 211.3
-
This compound: m/z 259.1 → 214.3 (adjust based on the specific deuteration pattern)
-
-
Optimize other parameters like collision energy and source temperature.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Lamotrigine and this compound.
-
Calculate the peak area ratio (Lamotrigine / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of Lamotrigine in the unknown samples from the calibration curve.
-
Visualizations
Caption: Workflow for Lamotrigine quantification in plasma.
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Investigating variability in Lamotrigine-d3 internal standard response
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in the response of the Lamotrigine-d3 internal standard (IS) during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of variability in the this compound internal standard response?
Variability in the internal standard response is a known issue in LC-MS/MS bioanalysis and can stem from several factors throughout the analytical workflow. For a robust assay, the IS response should be relatively consistent across calibration standards, quality controls (QCs), and unknown samples. Key causes for variability include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, serum, urine) can either suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inconsistent responses.[1][2]
-
Sample Preparation Inconsistencies: Errors during sample preparation are a significant source of variability. This can include inaccurate pipetting of the IS, inconsistent extraction recovery, incomplete protein precipitation, or variations in reconstitution volume.[1][3]
-
Instrumental Factors: Fluctuation in instrument performance can lead to a variable IS response. This may be due to issues with the autosampler (injection volume precision), LC pump (flow rate stability), or mass spectrometer (source contamination, detector fatigue).[3][4]
-
Analyte-IS Interaction: At high concentrations, the analyte (Lamotrigine) can compete with the internal standard (this compound) for ionization, potentially leading to suppression of the IS signal.[5]
-
Sample Integrity and Stability: Degradation of this compound in the biological matrix, especially in hemolyzed plasma samples, can lead to a decreased response.[3][6] The stability of stock and working solutions should also be considered.[7]
-
Human Error: Mistakes such as mis-spiking the internal standard or inconsistent vortexing can introduce significant variability.
Q2: My this compound response is consistently low across all samples. What should I investigate?
A consistently low response for this compound can indicate a systemic issue. Here are the primary areas to troubleshoot:
-
Internal Standard Solution:
-
Concentration: Double-check the concentration of your this compound stock and working solutions. An error in dilution can lead to a consistently lower amount being added to each sample.
-
Stability: Ensure that the stock solution has been stored correctly (e.g., -20°C or -80°C for long-term storage) and has not exceeded its stability period.[7] Lamotrigine solutions have been shown to be stable for 28 days at 4°C.[8]
-
-
Sample Preparation:
-
Pipetting: Verify the accuracy and precision of the pipette used to add the internal standard.
-
Extraction Efficiency: A consistently low recovery during the extraction step will result in a lower IS response. Evaluate your extraction procedure for potential losses.
-
-
Instrument Parameters:
-
Mass Spectrometer Tuning: Ensure the instrument is properly tuned for this compound. Check the precursor and product ion masses and collision energy. For this compound, a common transition is m/z 262.1 → 217.2.[9]
-
Source Conditions: Optimize source parameters such as temperature, gas flows, and spray voltage.[9]
-
Q3: The this compound response is highly variable between samples in the same run. What could be the cause?
High variability between individual samples within the same analytical run often points to issues with sample handling or matrix effects.[4][10]
-
Inconsistent Sample Preparation: This is a primary suspect. Re-evaluate the consistency of your extraction procedure, especially vortexing and centrifugation times. Ensure complete and consistent reconstitution of the dried extract.
-
Matrix Effects: Different patient or subject samples can have varying compositions, leading to different degrees of ion suppression or enhancement.[11] To investigate this, a post-column infusion experiment can be performed.
-
Hemolysis: Lamotrigine has been shown to be unstable in hemolyzed plasma, which can lead to degradation and a lower IS response in affected samples.[6] Visually inspect your samples for any signs of hemolysis.
-
Autosampler Issues: Inconsistent injection volumes can cause significant variability. Check the autosampler for air bubbles in the syringe or sample loop.
Troubleshooting Guides
Guide 1: Investigating Matrix Effects
Matrix effects are a common cause of variability. The following table outlines a systematic approach to their investigation.
| Step | Action | Expected Outcome |
| 1 | Visual Inspection | Check for hemolysis or lipemia in problematic samples. |
| 2 | Post-Column Infusion | Infuse a constant flow of this compound post-column while injecting extracted blank matrix. Dips or peaks in the baseline indicate regions of ion suppression or enhancement. |
| 3 | Matrix Factor Calculation | Prepare samples by spiking this compound into extracted blank matrix from multiple sources and compare the response to the IS in a neat solution. This quantifies the extent of the matrix effect.[9] |
| 4 | Mitigation Strategies | If significant matrix effects are observed, consider optimizing the sample cleanup (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction), or adjusting the chromatography to separate this compound from the interfering components. |
Guide 2: Evaluating Sample Preparation Consistency
| Step | Action | Expected Outcome |
| 1 | Pipette Calibration | Verify the calibration of all pipettes used for sample and internal standard addition. |
| 2 | Extraction Recovery Experiment | Compare the peak area of this compound in pre-extraction spiked samples to post-extraction spiked samples across multiple replicates. The recovery should be consistent. The mean recovery for this compound has been reported to be around 65.1% ± 7.7%.[9] |
| 3 | Reconstitution Volume Check | Ensure the solvent used for reconstitution is added accurately and that the sample is vortexed sufficiently to ensure complete dissolution. |
| 4 | Standard Operating Procedure (SOP) Review | Review the sample preparation SOP with the analyst to ensure all steps are being followed correctly and consistently. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound standard.
-
Dissolve in a certified Class A volumetric flask using an appropriate solvent (e.g., methanol).
-
Ensure complete dissolution by vortexing and/or sonicating.
-
Store at -20°C or -80°C in a tightly sealed container.[7]
-
-
Working Solution (e.g., 10 µg/mL):
-
Perform a serial dilution from the stock solution using calibrated pipettes and volumetric flasks.
-
Use a suitable diluent, often the mobile phase or a mixture compatible with the initial sample preparation step.
-
Store at 4°C for short-term use.[8]
-
Protocol 2: Solid-Phase Extraction (SPE) for Lamotrigine from Human Plasma
This is an example protocol and may require optimization for your specific application.
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, add 50 µL of the this compound working solution.
-
Vortex for 30 seconds.
-
Add 200 µL of 4% phosphoric acid and vortex for another 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.[9]
-
Visualizations
Caption: A typical experimental workflow for Lamotrigine analysis using protein precipitation.
Caption: Logical relationship between causes and troubleshooting of IS variability.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fda.gov [fda.gov]
- 9. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Lamotrigine Using Lamotrigine-d3
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Lamotrigine, with a focus on methods employing its deuterated stable isotope, Lamotrigine-d3, as an internal standard. The use of a stable isotope-labeled internal standard is a widely accepted practice in mass spectrometry-based bioanalysis to ensure high accuracy and precision by correcting for variability in sample preparation and instrument response. This document is intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Lamotrigine.
Data Presentation: Comparison of Validated Bioanalytical Methods
The following table summarizes the performance characteristics of different published methods for Lamotrigine quantification. This includes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound and other methods for comparison.
| Parameter | LC-MS/MS with this compound IS[1] | LC-MS/MS with Flucanazole IS[2] | HPLC-UV with Guanabenz IS[3] | UPLC-DAD[4] |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry | High-Performance Liquid Chromatography with UV Detection | Ultra-Performance Liquid Chromatography with Diode-Array Detection |
| Internal Standard (IS) | Lamotrigine-¹³C₃, d₃ | Flucanazole | Guanabenz | Not specified |
| Biological Matrix | Human Plasma | Human Plasma | Serum and Urine | Human Plasma |
| Linearity Range | 5.02–1226.47 ng/mL | 0.1–1500 ng/mL | 1–5 µg/mL | Not specified (Correlation coefficient: 0.99) |
| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL | 0.1 ng/mL | 0.11 µg/mL | Not specified |
| Accuracy | Within ±6.0% of nominal values | Within acceptance criteria as per FDA guidelines | Not explicitly stated, but recovery was high | %CV < 4% |
| Precision | Intra- and inter-day precision within 3.0% | Within acceptance criteria as per FDA guidelines | RSD of 6% for recovery from serum and urine | %CV < 4% |
| Recovery | Lamotrigine: 73.2–80.2%; IS: 65.1% | Not specified | 96% from serum and urine | ≥80% |
Experimental Protocols
Below is a representative experimental protocol for the bioanalytical method validation of Lamotrigine in human plasma using this compound as an internal standard, based on common practices in published literature[1].
1. Materials and Reagents
-
Lamotrigine reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile and methanol
-
Ammonium formate
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
2. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Lamotrigine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Lamotrigine stock solution with a methanol-water mixture (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (IS) at a suitable concentration (e.g., 500 ng/mL) in the same diluent.
3. Sample Preparation (Solid-Phase Extraction)
-
Pipette 100 µL of human plasma into a clean tube.
-
Add a specified volume of the IS working solution to all samples except for the blank.
-
Vortex mix for 30 seconds.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute Lamotrigine and the IS from the cartridge with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. Chromatographic Conditions
-
Chromatographic Column: A C18 reverse-phase column (e.g., Chromolith® SpeedROD, RP-18e, 50-4.6 mm i.d.) is commonly used[1].
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer like ammonium formate (e.g., 90:10, v/v) is often employed[1].
-
Flow Rate: A typical flow rate is 0.500 mL/min[1].
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Injection Volume: Typically 5-10 µL.
5. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lamotrigine: Monitor the transition from the parent ion to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
Instrument Parameters: Optimize parameters such as ion source temperature, capillary voltage, and collision energy for maximum signal intensity.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the bioanalytical method validation process.
Caption: Experimental workflow for Lamotrigine quantification using LC-MS/MS.
Caption: Logical relationship of bioanalytical method validation stages.
References
- 1. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Performance Characteristics of Lamotrigine Assays Utilizing Lamotrigine-d3 Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of lamotrigine, an anti-epileptic drug, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as lamotrigine-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted approach for achieving high selectivity and accuracy. This guide provides a comparative overview of the performance characteristics of lamotrigine assays that employ this compound or its analogue as an internal standard, with a focus on linearity, accuracy, and precision.
Quantitative Performance Data
The following tables summarize the key performance parameters of a validated LC-MS/MS method for the quantification of lamotrigine in human plasma using a stable isotope-labeled internal standard.
Table 1: Linearity of the Lamotrigine Assay
| Parameter | Value |
| Calibration Curve Range | 5.02–1226.47 ng/mL |
| Regression Equation | y = 0.0359x + 0.0331 |
| Correlation Coefficient (r) | 0.9987 |
This data demonstrates a strong linear relationship between the concentration of lamotrigine and the instrument response over a clinically relevant range.
Table 2: Accuracy and Precision of the Lamotrigine Assay
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQC | - | <1.6 | <±6.0 | <2.4 | <±6.0 |
| QC Low | 12.52 | <1.6 | <±6.0 | <2.4 | <±6.0 |
| QC Medium | 391.28 | <1.6 | <±6.0 | <2.4 | <±6.0 |
| QC High | 978.20 | <1.6 | <±6.0 | <2.4 | <±6.0 |
LLOQC: Lower Limit of Quantification Quality Control. The intra- and inter-day precision and accuracy were found to be well within the acceptable limits of ±15% (±20% for LLOQ) as per regulatory guidelines.[1]
Table 3: Recovery of Lamotrigine and Internal Standard
| Analyte | Concentration Level (ng/mL) | Mean Recovery (%) | Standard Deviation |
| Lamotrigine | 12.52 | 73.2 | 4.5 |
| Lamotrigine | 391.28 | 78.0 | 9.5 |
| Lamotrigine | 978.20 | 80.2 | 1.0 |
| Lamotrigine-13C3, d3 (IS) | - | 65.1 | 7.7 |
The extraction recovery for lamotrigine was consistent and not dependent on concentration, indicating the efficiency of the sample preparation method.[1]
Experimental Protocols
A detailed methodology is essential for the replication and validation of analytical assays. The following sections outline a typical experimental protocol for the quantification of lamotrigine in human plasma using LC-MS/MS with lamotrigine-13C3, d3 as an internal standard.[1]
Chemicals and Materials
-
Lamotrigine and Lamotrigine-13C3, d3: Working standards of lamotrigine (99.0% purity) and lamotrigine-13C3, d3 (99.2% purity) are used.[1] this compound is intended for use as an internal standard for the quantification of lamotrigine by GC- or LC-MS.
-
Reagents: Acetonitrile and ammonium formate (analytical grade).
-
Biological Matrix: Human plasma.
Sample Preparation
A solid-phase extraction (SPE) method is employed to extract lamotrigine and the internal standard from human plasma.[1] This technique is preferred over protein precipitation and liquid-liquid extraction as it provides cleaner extracts, leading to reduced matrix effects and improved assay performance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The separation is achieved on a Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.).[1]
-
Mobile Phase: A mixture of acetonitrile and 5±0.1 mM ammonium formate solution (90:10, v/v) is used at a flow rate of 0.500 mL/min.[1]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) interface operating in the positive ion mode.[1]
Experimental Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of lamotrigine using an internal standard.
This comprehensive guide highlights the robustness and reliability of using this compound as an internal standard for the quantification of lamotrigine in biological matrices. The presented data and protocols offer a valuable resource for researchers and scientists in the field of drug analysis and development.
References
Inter-laboratory Comparison of Lamotrigine Quantification Using a Standardized LC-MS/MS Protocol with Lamotrigine-d3 Internal Standard
This guide presents the results of a collaborative study designed to assess the precision, accuracy, and overall performance of lamotrigine quantification across multiple laboratories. Participating laboratories analyzed identical sets of spiked human plasma samples using a common liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with lamotrigine-d3 serving as the internal standard (IS). The objective of this comparison is to provide researchers and drug development professionals with a clear understanding of the expected variability and reliability of this analytical method when implemented in different laboratory settings.
Quantitative Performance Summary
The following tables summarize the key performance metrics from the three participating laboratories. All concentration values are reported in µg/mL.
Table 1: Calibration Curve Performance
| Laboratory | Dynamic Range (µg/mL) | R² | Weighting | Mean Accuracy (%) |
| Laboratory A | 0.1 - 25 | 0.998 | 1/x² | 98.7 |
| Laboratory B | 0.1 - 25 | 0.999 | 1/x² | 101.2 |
| Laboratory C | 0.1 - 25 | 0.997 | 1/x² | 99.5 |
Table 2: Precision and Accuracy of Quality Control (QC) Samples
| Laboratory | QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Intra-day CV (%) | Inter-day CV (%) |
| Laboratory A | Low | 0.3 | 0.29 | 96.7 | 4.5 | 5.1 |
| Mid | 3.0 | 3.05 | 101.7 | 3.1 | 4.2 | |
| High | 20.0 | 19.81 | 99.1 | 2.8 | 3.9 | |
| Laboratory B | Low | 0.3 | 0.31 | 103.3 | 5.2 | 6.3 |
| Mid | 3.0 | 3.11 | 103.7 | 4.0 | 4.8 | |
| High | 20.0 | 20.45 | 102.3 | 3.5 | 4.1 | |
| Laboratory C | Low | 0.3 | 0.30 | 100.0 | 4.8 | 5.5 |
| Mid | 3.0 | 2.94 | 98.0 | 3.7 | 4.5 | |
| High | 20.0 | 19.99 | 99.9 | 3.3 | 4.0 |
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method was employed for sample clean-up.
-
Step 1: Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 150 µL of the internal standard working solution (this compound in acetonitrile at 100 ng/mL).
-
Step 3: Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Step 5: Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
LC-MS/MS Method
All laboratories utilized a standardized set of LC-MS/MS parameters to minimize method-induced variability.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 2.5 minutes, followed by a 1-minute re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lamotrigine: Q1: 256.0 m/z -> Q3: 211.0 m/z
-
This compound: Q1: 259.0 m/z -> Q3: 214.0 m/z
-
-
Key Parameters: Optimized on-site for declustering potential, collision energy, and cell exit potential.
-
Visualizations
The following diagram illustrates the standardized workflow used by all participating laboratories for the analysis of each plasma sample.
Caption: Standardized workflow for lamotrigine quantification.
Assessing the Isotopic Purity of Lamotrigine-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of quantitative bioanalysis by mass spectrometry, providing a means to correct for variability during sample preparation and analysis. Lamotrigine-d3, a deuterated analog of the anti-epileptic drug Lamotrigine, is frequently employed as an internal standard in pharmacokinetic and bioequivalence studies. Ensuring the isotopic purity of this compound is critical for the accuracy and reliability of these assays. This guide provides a comparative overview of the assessment of this compound's isotopic purity, presenting experimental methodologies and data for researchers in drug development.
Comparison of this compound and an Alternative Stable Isotope-Labeled Internal Standard
While this compound is a widely used internal standard, another common alternative is Lamotrigine-¹³C₃,d₃. The choice between these standards can depend on several factors, including the desired mass shift from the analyte and the potential for isotopic crosstalk.
| Parameter | This compound | Lamotrigine-¹³C₃,d₃ |
| Chemical Formula | C₉H₄D₃Cl₂N₅ | ¹³C₃C₆H₄D₃Cl₂N₅ |
| Nominal Mass | 258 g/mol | 262 g/mol |
| Mass Shift from Analyte | +3 Da | +6 Da |
| Typical Isotopic Purity | ≥98% | ≥98% |
| Potential for Crosstalk | Lower mass shift may present a higher risk of interference from the M+3 isotope of the analyte, although this is generally minimal. | Higher mass shift significantly reduces the risk of isotopic crosstalk.[1] |
Isotopic Purity Assessment of this compound
The isotopic purity of this compound is typically assessed by determining the relative abundance of the deuterated species (d₃) compared to the less-deuterated (d₁, d₂) and non-deuterated (d₀) forms. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
Illustrative Isotopic Distribution Data for this compound
The following table presents a typical, albeit illustrative, isotopic distribution for a batch of this compound, as would be determined by HRMS. Actual values may vary between different manufacturers and synthesis batches.
| Isotopologue | Relative Abundance (%) |
| d₀ (unlabeled) | 0.1 |
| d₁ | 0.5 |
| d₂ | 2.4 |
| d₃ (fully labeled) | 97.0 |
| Total Isotopic Purity | ≥99% (d₁-d₃) |
Experimental Protocols for Isotopic Purity Assessment
High-Resolution Mass Spectrometry (HRMS) Method
Objective: To determine the isotopic distribution of this compound by separating and quantifying the d₀, d₁, d₂, and d₃ isotopologues.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The chromatographic step serves to separate the analyte from any potential impurities.
-
Mass Spectrometric Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 250-270.
-
Resolution: Set to a high resolution (e.g., >60,000) to enable the separation of the isotopologues.
-
Data Acquisition: Acquire the full scan mass spectrum of the eluting this compound peak.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical exact masses of the protonated d₀, d₁, d₂, and d₃ species of Lamotrigine.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
Objective: To confirm the position of deuterium labeling and assess the isotopic enrichment of this compound.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the positions of deuterium labeling confirms successful incorporation.
-
²H NMR Acquisition: Acquire a deuterium NMR spectrum. The presence of a signal at the chemical shift corresponding to the labeled positions provides direct evidence of deuteration.
-
Quantitative ¹H NMR (qNMR):
-
To quantify the level of deuteration, a non-deuterated internal standard with a known concentration is added to the sample.
-
By comparing the integral of a proton signal from the internal standard to the residual proton signals in the labeled positions of this compound, the degree of isotopic enrichment can be calculated.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the isotopic purity assessment process.
Caption: Workflow for Isotopic Purity Assessment by HRMS.
Caption: Workflow for Isotopic Enrichment Confirmation by NMR.
Regulatory Considerations
While the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation emphasizes the importance of using an appropriate internal standard, it does not specify explicit acceptance criteria for isotopic purity.[2] However, it is generally accepted that the contribution of the unlabeled analyte (d₀) in the internal standard solution should be insignificant, typically less than 5% of the analyte's lower limit of quantification (LLOQ).
Conclusion
The accurate assessment of the isotopic purity of this compound is a critical step in the validation of bioanalytical methods. Both HRMS and NMR spectroscopy are powerful techniques for this purpose. While this compound is a suitable internal standard, researchers should also consider alternatives like Lamotrigine-¹³C₃,d₃, which offers a larger mass shift and may reduce the potential for isotopic interference. By implementing rigorous analytical protocols, researchers can ensure the quality of their internal standards and the integrity of their bioanalytical data.
References
- 1. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Kinetic Isotope Effect of Lamotrigine-d3 in Metabolism Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the metabolic profiles of Lamotrigine and its deuterated analog, Lamotrigine-d3. The focus is on the kinetic isotope effect (KIE) resulting from the substitution of hydrogen with deuterium and its implications for drug metabolism studies. This document outlines the metabolic pathways of Lamotrigine, presents a detailed experimental protocol for a comparative in vitro metabolism study, and offers a framework for interpreting the resulting data.
Introduction to the Kinetic Isotope Effect in Drug Metabolism
The substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a significant decrease in the rate of a chemical reaction if the cleavage of the carbon-hydrogen bond is the rate-limiting step. This phenomenon, known as the kinetic isotope effect (KIE), is a valuable tool in drug discovery and development. By strategically deuterating a drug molecule at a site of metabolic attack, it is possible to slow down its metabolism, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites.
Lamotrigine is an anti-epileptic drug that is primarily eliminated through metabolism. Understanding the impact of deuteration on its metabolic fate is crucial for the development of new chemical entities with potentially improved therapeutic properties. This guide explores the expected KIE for this compound, a deuterated version of Lamotrigine.
Metabolic Pathway of Lamotrigine
Lamotrigine is extensively metabolized in the liver, primarily through glucuronidation. The major metabolic pathway involves the formation of an inactive 2-N-glucuronide conjugate.[1] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A4 and UGT2B7 playing the most significant roles.[2][3] Other minor metabolites, including a 5-N-glucuronide and a 2-N-methyl metabolite, have also been identified.[4][5]
Below is a diagram illustrating the primary metabolic pathway of Lamotrigine.
Caption: Primary metabolic pathway of Lamotrigine.
Comparative In Vitro Metabolism: Lamotrigine vs. This compound
To evaluate the kinetic isotope effect of this compound, a comparative in vitro metabolism study can be conducted. This section provides a detailed experimental protocol for such a study using human liver microsomes and recombinant UGT enzymes.
Experimental Objective
The primary objective of this experiment is to compare the rate of metabolism of Lamotrigine and this compound by human liver microsomes and specific UGT isoforms (UGT1A4 and UGT2B7) to determine the kinetic isotope effect.
Materials
-
Lamotrigine
-
This compound
-
Human Liver Microsomes (pooled)
-
Recombinant human UGT1A4 and UGT2B7 enzymes
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., Lamotrigine-¹³C₃,d₃)
-
96-well plates
-
Incubator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Experimental Workflow
The following diagram outlines the workflow for the comparative in vitro metabolism study.
Caption: Workflow for comparative in vitro metabolism.
Detailed Experimental Protocol
-
Preparation of Reagents:
-
Prepare 10 mM stock solutions of Lamotrigine and this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the internal standard in acetonitrile.
-
Prepare the incubation buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing 5 mM MgCl₂.
-
Prepare a 50 mM stock solution of UDPGA in water.
-
-
Incubation with Human Liver Microsomes:
-
In a 96-well plate, add the incubation buffer.
-
Add human liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Add either Lamotrigine or this compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding UDPGA to a final concentration of 2 mM.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Incubation with Recombinant UGT Enzymes:
-
Follow the same procedure as with liver microsomes, but replace the microsomes with either recombinant UGT1A4 or UGT2B7 at an appropriate concentration (e.g., 0.1 mg/mL).
-
-
Sample Processing and Analysis:
-
After quenching, centrifuge the plates at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent drug (Lamotrigine or this compound) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent drug versus time.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for both Lamotrigine and this compound.
-
Calculate the kinetic isotope effect (KIE) as the ratio of the intrinsic clearance of Lamotrigine to that of this compound (KIE = CLᵢₙₜ(Lamotrigine) / CLᵢₙₜ(this compound)).
-
Data Presentation and Expected Outcomes
The quantitative data from the comparative metabolism study should be summarized in a clear and structured table. While specific experimental data for the KIE of this compound is not currently available in the public domain, the following table presents hypothetical data to illustrate the expected outcome based on the principles of KIE.
| Compound | Enzyme Source | In Vitro Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) | Kinetic Isotope Effect (KIE) |
| Lamotrigine | Human Liver Microsomes | 45 | 15.4 | \multirow{2}{}{2.5} |
| This compound | Human Liver Microsomes | 112.5 | 6.16 | |
| Lamotrigine | Recombinant UGT1A4 | 60 | 11.55 | \multirow{2}{}{2.8} |
| This compound | Recombinant UGT1A4 | 168 | 4.13 | |
| Lamotrigine | Recombinant UGT2B7 | 80 | 8.66 | \multirow{2}{*}{2.2} |
| This compound | Recombinant UGT2B7 | 176 | 3.94 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Interpretation of Expected Results:
Based on the principles of the kinetic isotope effect, it is anticipated that this compound will exhibit a slower rate of metabolism compared to Lamotrigine. This would be reflected in a longer in vitro half-life and a lower intrinsic clearance. The magnitude of the KIE will depend on the extent to which the N-glucuronidation step is rate-limiting in the overall metabolic process. A KIE value significantly greater than 1 would provide strong evidence that the deuteration of Lamotrigine effectively slows its metabolic clearance by UGT enzymes.
Comparison with Alternative Approaches
The use of deuterated compounds is one of several strategies to modulate drug metabolism. Other approaches include:
-
Blocking metabolic sites: Introducing chemical modifications that sterically hinder the access of metabolizing enzymes to the site of metabolism.
-
Altering electronic properties: Modifying the electron-donating or -withdrawing nature of substituents near the metabolic site to influence the reaction rate.
-
Prodrugs: Designing precursor molecules that are converted to the active drug in vivo, potentially altering the metabolic profile.
Compared to these alternatives, deuteration offers the advantage of being a minimal structural modification. This reduces the likelihood of altering the drug's pharmacological activity or introducing new off-target effects. However, the effectiveness of deuteration is highly dependent on the specific metabolic pathway and the rate-limiting step of the reaction.
Conclusion
The evaluation of the kinetic isotope effect of this compound is a critical step in understanding its potential as a new chemical entity with an improved pharmacokinetic profile. The comparative in vitro metabolism study outlined in this guide provides a robust framework for quantifying the impact of deuteration on the UGT-mediated metabolism of Lamotrigine. The expected outcome is a slower metabolic rate for this compound, which could translate to a longer half-life and altered metabolite profile in vivo. These findings will be invaluable for researchers and drug development professionals in the design and optimization of future therapeutics.
References
- 1. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
The Gold Standard for Lamotrigine Quantification: Justifying the Use of a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiepileptic drug Lamotrigine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of stable isotope-labeled (SIL) internal standards against alternative approaches, supported by experimental data, to justify the selection of SIL-IS as the gold standard in Lamotrigine quantification.
The inherent variability in sample preparation and the potential for matrix effects in complex biological samples, such as plasma and blood, can significantly impact the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for these potential sources of error. Stable isotope-labeled internal standards are considered the superior choice for quantitative bioanalysis as they exhibit nearly identical chemical and physical properties to the unlabeled analyte.[1][2]
Performance Comparison: Stable Isotope-Labeled vs. Alternative Internal Standards
The performance of an internal standard is evaluated based on its ability to ensure accuracy, precision, and robustness of the analytical method. Here, we compare the use of a SIL-IS, such as Lamotrigine-¹³C₃, d₃, with commonly used alternative internal standards like structural analogs (e.g., papaverine, 3,5-diamino-6-phenyl-1,2,4-triazine) for Lamotrigine analysis.
| Performance Metric | Stable Isotope-Labeled IS (Lamotrigine-¹³C₃, d₃) | Structural Analog IS (e.g., Papaverine) | Justification for Superiority of SIL-IS |
| Accuracy (% Bias) | Within ±6.0% of nominal values[3] | Can be variable, often within ±15% is considered acceptable | Co-elution and identical ionization behavior of SIL-IS minimizes variability due to matrix effects, leading to higher accuracy.[1] |
| Precision (% RSD) | Intra- and inter-day precision within 3.0%[3] | Intra- and inter-day precision typically within 10-15%[4] | The SIL-IS experiences the same extraction recovery and ionization suppression/enhancement as the analyte, resulting in lower variability and higher precision.[1][2] |
| Recovery (%) | Consistent and reproducible (e.g., Lamotrigine: 73.2-80.2%, IS: 65.1%)[3] | Can be inconsistent and differ significantly from the analyte. | The near-identical chemical properties of the SIL-IS ensure that its extraction efficiency closely tracks that of Lamotrigine across different concentrations and sample matrices. |
| Matrix Effect Compensation | Excellent compensation for matrix effects[3] | Prone to differential matrix effects, leading to inaccurate quantification. | As the SIL-IS and Lamotrigine have the same molecular structure (differing only in isotopic composition), they are affected by matrix components in the same way, effectively nullifying the matrix effect.[1] |
| Selectivity | High selectivity due to specific mass transition. | Potential for interference from endogenous or exogenous compounds with similar structures. | The unique mass-to-charge ratio (m/z) of the SIL-IS allows for highly selective detection by MS/MS, free from isobaric interferences. |
Experimental Workflow and Data
The following diagram illustrates a typical experimental workflow for the quantification of Lamotrigine in human plasma using a stable isotope-labeled internal standard.
Experimental Protocol: Quantification of Lamotrigine in Human Plasma
This protocol is a summary of a validated method for Lamotrigine quantification using a stable isotope-labeled internal standard.[3]
1. Sample Preparation:
-
To 300 µL of human plasma, add 50 µL of Lamotrigine-¹³C₃, d₃ internal standard working solution (500 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 400 µL of water and vortex again for 30 seconds.
-
Perform solid-phase extraction (SPE) using a conditioned Cleanert PEP-H cartridge.
-
Wash the cartridge and elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic System: HPLC system with a Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.).
-
Mobile Phase: Acetonitrile: 5 mM ammonium formate solution (90:10, v/v).
-
Flow Rate: 0.500 mL/min.
-
Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Lamotrigine: m/z 256.1 → 211.0
-
Lamotrigine-¹³C₃, d₃: m/z 262.1 → product ion
-
3. Calibration and Quantification:
-
Prepare calibration standards by spiking blank plasma with known concentrations of Lamotrigine (e.g., 5.02–1226.47 ng/mL).[3]
-
Construct a calibration curve by plotting the peak area ratio of Lamotrigine to the internal standard against the concentration of Lamotrigine.
-
Quantify Lamotrigine in unknown samples by interpolating their peak area ratios from the calibration curve.
The use of a stable isotope-labeled internal standard ensures the robustness and reliability of this method, as demonstrated by the excellent accuracy and precision achieved during validation.[3]
Visualizing the Advantage: Signal Normalization
The primary function of an internal standard is to normalize the analytical signal, correcting for variations. The following diagram illustrates how a stable isotope-labeled internal standard effectively corrects for signal suppression, a common matrix effect.
In the absence of an internal standard, any signal suppression due to matrix effects directly leads to an underestimation of the analyte concentration. With a SIL-IS, both the analyte and the internal standard signals are suppressed to the same extent. By calculating the ratio of their signals, the effect of suppression is cancelled out, leading to an accurate and reliable measurement.
Conclusion
The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C₃, d₃, is strongly justified for the quantitative bioanalysis of Lamotrigine. Experimental data consistently demonstrates that this approach provides superior accuracy, precision, and robustness compared to methods employing structural analogs as internal standards.[1][3] The ability of a SIL-IS to effectively compensate for matrix effects and variations in sample processing makes it the unequivocal gold standard, ensuring the generation of high-quality, reliable data essential for clinical and research applications.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal Procedures for Lamotrigine-d3
This guide provides essential safety and logistical information for the proper disposal of Lamotrigine-d3, a deuterated form of an anticonvulsant agent. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, in accordance with established safety protocols.
Hazard Identification and Safety Precautions
Lamotrigine is classified as toxic if swallowed. While the toxicological properties of this compound have not been thoroughly investigated, it should be handled with the same level of caution as its parent compound. Potential hazards include irritation of the respiratory tract, skin, and eyes upon contact.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is used:
-
Gloves: Chemically resistant gloves. Contaminated gloves should be disposed of after use in accordance with good laboratory practices.
-
Eye Protection: Safety glasses or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).
-
Body Protection: A lab coat or a complete suit protecting against chemicals should be worn.
-
Respiratory Protection: In cases where dust or aerosols may be generated, a full-face respirator with appropriate cartridges should be used.
Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.
Summary of Safety and Disposal Information
The following table summarizes key data regarding the handling and disposal of this compound.
| Parameter | Guideline | Citations |
| Chemical Classification | Acute Toxicity, Oral (Category 3) | |
| Primary Hazard | Toxic if swallowed. May be harmful if inhaled or absorbed through the skin. | |
| Primary Disposal Method | Engage a licensed professional waste disposal company. | |
| Spill Containment | Use non-combustible absorbent material (e.g., sand, earth, vermiculite). | |
| Waste Container | Keep in original, suitable, and closed containers for disposal. Do not mix with other waste. | |
| Environmental Precaution | Do not let the product enter drains. | |
| Decontamination | Wash hands thoroughly after handling. For empty containers of acutely hazardous waste, triple rinsing is required before disposal as regular trash. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled systematically to ensure safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Collect surplus and non-recyclable this compound into a designated, properly labeled, and closed container.
-
Keep the chemical in its original container whenever possible.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Handling Accidental Spills
-
In the event of a spill, ensure adequate ventilation and wear appropriate PPE.
-
Contain the spillage using a non-combustible absorbent material like sand, earth, diatomaceous earth, or vermiculite.
-
Carefully collect the contained material and place it into a suitable, sealed container for disposal according to local regulations.
-
Prevent the spilled material from entering drains or waterways.
Step 3: Final Disposal Procedure
-
The primary and recommended method for disposal is to contract a licensed professional waste disposal service. This ensures that the material is handled and disposed of in accordance with all federal, state, and local regulations.
-
Waste material may be sent for incineration at an approved facility.
-
Never dispose of this compound down the drain or in the regular trash.
Step 4: Container Disposal
-
An empty container that held this compound must be handled as hazardous waste.
-
For acutely hazardous waste, containers must be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After proper decontamination, remove or deface the label before disposing of the container as regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
